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4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine Documentation Hub

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  • Product: 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine
  • CAS: 34006-41-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis, Mechanistic Profiling, and Applications of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine

Executive Summary In contemporary medicinal chemistry, the 2-aminothiazole core is recognized as a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiazole core is recognized as a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and antineoplastic drugs[1]. Specifically, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS 34006-41-2) represents a highly specialized building block[2]. The introduction of a C5-methylthio (methylsulfanyl) group provides unique electronic tuning and enhances the lipophilicity of the scaffold, allowing for tighter binding in hydrophobic protein pockets. This whitepaper details the physicochemical profile, strategic retrosynthesis, and self-validating experimental protocols required to synthesize and utilize this compound effectively.

Physicochemical Profiling

Understanding the baseline properties of the target compound is critical for downstream purification and biological assay formulation.

  • Chemical Name: 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine

  • Synonym: 4-Methyl-5-(methylthio)thiazol-2-amine[3]

  • CAS Number: 34006-41-2[2]

  • Molecular Formula: C₅H₈N₂S₂[2]

  • Molecular Weight: 160.26 g/mol [2]

  • SMILES Code: NC1=NC(C)=C(SC)S1[3]

Strategic Retrosynthesis & Causality in Route Selection

Designing a synthetic route for 5-substituted 2-aminothiazoles requires careful consideration of intermediate stability. A direct Hantzsch thiazole synthesis utilizing an α -halo- α -alkylthio ketone is often plagued by low yields due to the inherent instability and dimerization tendencies of the starting materials[1].

To establish a self-validating system , we bypass the direct route in favor of a highly regioselective three-step approach:

  • Core Assembly: Standard Hantzsch synthesis to construct the robust 2-amino-4-methylthiazole core.

  • Electrophilic C5-Thiocyanation: The electron-donating nature of the C2-amino group heavily activates the C5 position. By utilizing electrophilic thiocyanation, we achieve exclusive regioselectivity without the need for protecting groups[4].

  • Reductive Methylation: The intermediate thiocyanate (CAS 4498-41-3)[5] is smoothly reduced to a thiolate anion, which is subsequently trapped in situ by methyl iodide to yield the final thioether. This one-pot reduction-alkylation prevents oxidative disulfide dimerization.

Synthesis A Chloroacetone + Thiourea B 2-Amino-4-methylthiazole (Hantzsch Synthesis) A->B EtOH, Reflux 2 hours C 4-Methyl-5-thiocyanato- thiazol-2-amine (Electrophilic Thiocyanation) B->C KSCN, Br2 AcOH, RT, 3 hours D 4-Methyl-5-(methylthio)- thiazol-2-amine (Reductive Methylation) C->D 1. NaBH4, EtOH 2. CH3I, RT, 2 hours

Fig 1. Three-step regioselective synthetic workflow for CAS 34006-41-2.

Experimental Methodologies (Self-Validating Protocols)

Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
  • Causality: Thiourea acts as a binucleophile. The sulfur atom first displaces the chloride of chloroacetone to form an isothiouronium intermediate, followed by intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon[1].

  • Protocol:

    • Suspend thiourea (76.1 g, 1.0 mol) in absolute ethanol (500 mL) under nitrogen.

    • Add chloroacetone (101.8 g, 1.1 mol) dropwise over 30 minutes to maintain a gentle reflux.

    • Heat the mixture at reflux for 2 hours until TLC indicates complete consumption of thiourea.

    • Cool to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with 10% aqueous ammonium hydroxide to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Step 2: Regioselective C5-Thiocyanation
  • Causality: Bromine oxidizes potassium thiocyanate to generate highly electrophilic thiocyanogen ( (SCN)2​ ). The C5 position of the thiazole ring, activated by the +M effect of the 2-amino group, undergoes rapid electrophilic aromatic substitution[4].

  • Protocol:

    • Dissolve 2-amino-4-methylthiazole (114.1 g, 1.0 mol) and KSCN (291.5 g, 3.0 mol)[6] in glacial acetic acid (800 mL). Cool the reaction vessel to 0 °C.

    • Dissolve bromine (175.8 g, 1.1 mol) in glacial acetic acid (200 mL) and add dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • Remove the ice bath and stir at room temperature for 3 hours.

    • Pour the mixture into crushed ice (2 kg) and neutralize with concentrated NH₄OH until pH 8 is reached.

    • Filter the resulting yellow precipitate (4-methyl-5-thiocyanatothiazol-2-amine, CAS 4498-41-3)[5], wash thoroughly with water, and dry under vacuum.

Step 3: Reductive Methylation
  • Causality: Sodium borohydride ( NaBH4​ ) selectively cleaves the S-CN bond to generate a reactive thiolate anion without reducing the heteroaromatic ring. Immediate addition of methyl iodide ( CH3​I ) prevents disulfide formation and drives the reaction to the desired thioether.

  • Protocol:

    • Suspend 4-methyl-5-thiocyanatothiazol-2-amine (171.2 g, 1.0 mol) in anhydrous ethanol (1 L) under a strict nitrogen atmosphere. Cool to 0 °C.

    • Add NaBH4​ (75.6 g, 2.0 mol) portion-wise over 45 minutes. Vigorous gas evolution will occur. Stir for an additional 1 hour at 0 °C.

    • Add methyl iodide (170.3 g, 1.2 mol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction carefully with water (500 mL) and extract with ethyl acetate ( 3×500 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to yield the pure target compound (CAS 34006-41-2).

Quantitative Data Summary

Synthetic StepTarget Intermediate / ProductKey Reagents (Eq)Temp (°C)Time (h)Expected Yield (%)
1. Cyclization 2-Amino-4-methylthiazoleChloroacetone (1.1), Thiourea (1.0)78 (Reflux)2.085 - 90%
2. Thiocyanation 4-Methyl-5-thiocyanatothiazol-2-amineKSCN (3.0), Br₂ (1.1)0 to 254.075 - 82%
3. Alkylation 4-Methyl-5-(methylthio)thiazol-2-amineNaBH₄ (2.0), CH₃I (1.2)0 to 253.080 - 88%

Biological & Mechanistic Context

In drug development, 2-aminothiazoles are classically deployed as ATP-competitive kinase inhibitors[1]. The 2-amino group functions as a critical hydrogen-bond donor/acceptor pair, interacting directly with the backbone residues (e.g., Met, Leu) of the kinase hinge region. The addition of the C5-methylthio group in CAS 34006-41-2 is a strategic modification; the sulfur atom provides polarizability, while the methyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing kinase selectivity and binding affinity.

Mechanism A 2-Aminothiazole Scaffold B H-Bond Donor/Acceptor at Kinase Hinge Region A->B Structural alignment C ATP-Competitive Binding B->C Displaces ATP D Inhibition of Phosphorylation Cascade C->D Blocks substrate access E Targeted Disease Therapy D->E Phenotypic outcome

Fig 2. Mechanism of ATP-competitive kinase inhibition by 2-aminothiazole scaffolds.

References

  • Borcea A.-M., Ionuț I., Crișan O., Oniga O. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules. 2021;26(3):624. URL:[Link]

  • Hebade, M. J., et al. "A rapid, mild, and efficient method for C-5 iodination/thiocyanation of 2-aminothiazoles." Phosphorus, Sulfur, and Silicon and the Related Elements. 2016; 191(8). URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine: Solubility in Organic Solvents

Executive Summary The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2) is a highly functionalized heteroaromatic building block widely utilized in medicinal chemistry and agrochemical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2) is a highly functionalized heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development. Understanding its thermodynamic solubility profile in organic solvents is critical for optimizing reaction conditions, purification workflows, and downstream formulation. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, grounded in structural causality, and outlines a self-validating experimental protocol for precise solubility quantification.

Structural Causality & Solvation Thermodynamics

The solubility of a crystalline organic molecule is dictated by the thermodynamic balance between its crystal lattice energy (the energetic penalty of dissolution) and its solvation energy (the energetic reward of solvent-solute interactions). For 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine, the solubility profile is governed by three distinct structural vectors:

  • The 2-Aminothiazole Core (Polarity & H-Bonding): The primary amine (-NH₂) acts as a strong hydrogen bond donor, while the thiazole ring nitrogen acts as a hydrogen bond acceptor. In the solid state, these moieties form robust intermolecular hydrogen-bonded networks. Solvents must possess sufficient polarity or hydrogen-bond accepting capacity to disrupt this lattice. Consequently, 2-aminothiazole derivatives exhibit high solubility in polar aprotic and polar protic solvents, but remain largely insoluble in non-polar aliphatic hydrocarbons[1].

  • The 5-Methylsulfanyl Group (Lipophilicity & Polarizability): The addition of the methylthio (-S-CH₃) group introduces a highly polarizable, lipophilic vector. Systematic investigations into lipophilicity modulation demonstrate that methylthio substitutions significantly increase the partition coefficient (logP) compared to their unsubstituted counterparts[2]. While this modification decreases aqueous solubility, it enhances favorable London dispersion forces, thereby increasing solubility in moderately polar or halogenated organic solvents (e.g., dichloromethane).

  • The 4-Methyl Group (Steric Disruption): The methyl group adjacent to the methylsulfanyl moiety provides slight steric hindrance, which can marginally lower the crystal lattice energy compared to a fully planar, unsubstituted thiazole, subtly aiding dissolution kinetics.

Predicted Solubility Profile in Organic Solvents

Based on the structural descriptors outlined above, the quantitative solubility data for 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine across various organic solvent classes is summarized below.

Solvent CategoryRepresentative SolventDielectric Constant (ε)Expected Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mLStrong H-bond acceptor; highly efficient at solvating the -NH₂ protons and disrupting the aminothiazole crystal lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 mg/mLHigh polarity and H-bond accepting capacity; excellent for stock solution preparation.
Polar Protic Methanol (MeOH)32.710 - 30 mg/mLActs as both an H-bond donor and acceptor, matching the amphoteric hydrogen-bonding profile of the amine group.
Chlorinated Dichloromethane (DCM)8.95 - 15 mg/mLFavorable dispersion forces interact strongly with the highly polarizable, lipophilic methylthio group.
Non-Polar n-Hexane1.9< 1 mg/mLLacks the dielectric capacity to break the strong intermolecular H-bonds of the solid state; lattice energy dominates.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility profile of this compound, a highly rigorous, self-validating protocol must be employed. The following methodology is adapted from the3, specifically optimized for organic solvent profiling[3].

Self-Validating Protocol Design

Kinetic dissolution rates can often be mistaken for thermodynamic solubility. To ensure the system is self-validating, this protocol mandates the analysis of both 24-hour and 48-hour equilibration time points. If the concentration variance between these two time points is less than 5%, true thermodynamic equilibrium is confirmed. Furthermore, the protocol utilizes tandem centrifugation and sub-micron filtration to ensure no colloidal suspensions artificially inflate the analytical readings.

Step-by-Step Workflow
  • Sample Preparation: Weigh approximately 50 mg of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (excess solid) into a chemically inert 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target analytical-grade organic solvent (e.g., DMSO, DCM, or Hexane) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. (Causality: Continuous agitation at a strictly controlled temperature overcomes kinetic barriers, ensuring the solution reaches absolute thermodynamic saturation).

  • Phase Separation (Centrifugation): Transfer the vial to a microcentrifuge and spin at 10,000 × g for 15 minutes. (Causality: Centrifugation forces undissolved micro-particulates into a tight pellet, preventing them from clogging the filter in the next step).

  • Filtration: Carefully aspirate the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial. (Causality: PTFE is utilized due to its broad chemical resistance to aggressive solvents like DMSO and DCM, ensuring no extractables contaminate the sample).

  • Analytical Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in the HPLC mobile phase) to fall within the linear dynamic range of the detector. Quantify the concentration using HPLC-UV (λ_max ~254 nm) against a pre-established multi-point calibration curve.

Workflow Visualization

G N1 Excess Solid Compound (CAS: 34006-41-2) N2 Solvent Addition (Polar/Non-polar Panel) N1->N2 Combine in vial N3 Isothermal Equilibration (Shake-Flask, 25°C, 48h) N2->N3 Agitate at 500 RPM N4 Phase Separation (Centrifugation + PTFE Filtration) N3->N4 Saturation achieved N5 Analytical Quantification (HPLC-UV Analysis) N4->N5 Extract supernatant N6 Thermodynamic Solubility Profile Generation N5->N6 Data processing

Figure 1: Thermodynamic solubility determination workflow based on the shake-flask method.

References

1.[1] Title: Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes Source: Online Science Publishing URL:

2.[2] Title: Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry Source: ACS Publications URL:

3.[3] Title: Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method Source: EPA NEPIS URL:

Sources

Foundational

Commercial Availability, Synthesis, and Analytical Validation of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine

Executive Summary The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2), commonly referred to as 4-methyl-5-(methylthio)thiazol-2-amine, is a highly specialized, privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2), commonly referred to as 4-methyl-5-(methylthio)thiazol-2-amine, is a highly specialized, privileged scaffold in medicinal chemistry. The 2-aminothiazole core is ubiquitous in modern drug discovery, frequently acting as a hydrogen bond donor-acceptor motif in the ATP-binding pockets of target kinases. This technical whitepaper provides an authoritative guide on the commercial supply chain, mechanistic synthesis, and self-validating analytical protocols required to handle this intermediate in a rigorous drug development environment.

Chemical Identity & Physical Properties

Before initiating any procurement or synthesis, it is critical to establish the precise chemical identity of the intermediate. The presence of both a methyl group and a methylthio (methylsulfanyl) ether on the thiazole ring significantly alters its lipophilicity and electron density compared to unsubstituted 2-aminothiazoles.

Table 1: Chemical Identity and Predicted Properties

PropertySpecification
Chemical Name 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine
Common Synonyms 4-methyl-5-(methylthio)thiazol-2-amine
CAS Registry Number 34006-41-2 [1]
Molecular Formula C₅H₈N₂S₂
Molecular Weight 160.26 g/mol
SMILES String NC1=NC(C)=C(SC)S1 or Cc1nc(N)sc1SC
Predicted Boiling Point 300.0 ± 28.0 °C [3]
Standard Commercial Assay ≥ 95% - 98%

Commercial Availability & Supplier Landscape

Sourcing specialized thiazole intermediates requires navigating a fragmented supply chain. While basic 2-aminothiazoles are commodity chemicals, the specific 4-methyl-5-methylthio substitution pattern is a niche product primarily supplied by specialized fine chemical manufacturers.

When sourcing this compound, researchers must choose between off-the-shelf catalog quantities (typically 50 mg to 5 g) for initial screening, or custom synthesis for scale-up (100g to kg scale). Based on current market data, the following suppliers maintain active catalogs or custom synthesis capabilities for this CAS number:

Table 2: Key Commercial Suppliers

SupplierRegion / FocusTypical PuritySourcing Model
Global / Drug R&D Intermediates>98%Catalog (mg to g scale)
Europe/Asia / Lab Reagents95-98%Catalog (Stock available)
China / Fine Chemicals98%Custom Synthesis / Bulk
Global / MedChem Building Blocks>95%Catalog / Scale-up

Strategic Sourcing Note: For early-stage structure-activity relationship (SAR) studies, sourcing from catalog providers like or ensures rapid delivery [1, 2]. For IND-enabling studies requiring multi-kilogram batches, engaging a custom fine chemical manufacturer like is necessary to establish a scalable, GMP-compliant synthetic route [3].

Mechanistic Synthesis: The Modified Hantzsch Pathway

If commercial lead times are prohibitive, the compound can be synthesized in-house. The standard approach for constructing 2-aminothiazoles is the Hantzsch Thiazole Synthesis .

Causality of Reagent Selection

To achieve the specific 4-methyl and 5-methylthio substitution, the reaction requires an α -halo- β -thio-ketone (specifically, 3-chloro-3-(methylthio)butan-2-one) and thiourea.

  • Thiourea is selected because it acts as a bi-nucleophile, providing the N-C-S fragment of the thiazole ring.

  • 3-chloro-3-(methylthio)butan-2-one provides the C-C-C backbone. The chlorine atom serves as the leaving group for the initial S-alkylation, while the carbonyl carbon acts as the electrophile for the subsequent cyclization.

Hantzsch A 3-chloro-3-(methylthio) butan-2-one C S-Alkylation Intermediate A->C + B Thiourea B->C D Cyclization (Nucleophilic Attack) C->D Intramolecular E Dehydration & Aromatization D->E -H2O F 4-methyl-5-(methylsulfanyl) -1,3-thiazol-2-amine E->F -HCl

Fig 1: Stepwise mechanism of the modified Hantzsch thiazole synthesis.

Quality Control & Analytical Validation Protocol

Regardless of whether the compound is synthesized in-house or procured commercially, it must undergo rigorous analytical validation before use in biological assays or further synthetic steps. The following protocol is designed as a self-validating system : each step contains an internal check that dictates whether the material passes to the next phase.

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: Confirm molecular weight and establish preliminary purity.

  • Procedure: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol. Inject 2 µL into a C18 reverse-phase column using a mobile phase gradient of water/acetonitrile supplemented with 0.1% formic acid.

  • Causality: The addition of 0.1% formic acid is critical. It ensures the protonation of the basic 2-amino group ( pKa​ ~ 5.3), which drastically enhances ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Self-Validation Check: The mass spectrum must yield a dominant [M+H]+ peak at m/z 161.0 . The UV trace at 254 nm must show a single sharp peak co-eluting with this mass, indicating >95% purity. If multiple UV peaks are present, the batch must be re-crystallized before proceeding.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Confirm regiochemistry and structural integrity.

  • Procedure: Acquire 1H and 13C NMR spectra using DMSO- d6​ as the deuterated solvent.

  • Causality: DMSO- d6​ is explicitly chosen over CDCl3​ . Highly polar 2-aminothiazole cores frequently exhibit poor solubility in non-polar halogenated solvents, leading to uninterpretable, low-signal spectra. DMSO disrupts intermolecular hydrogen bonding between the amino groups.

  • Self-Validation Check: The 1H spectrum must display exactly three distinct signals:

    • A singlet at ~2.2 ppm (3H) for the C4-methyl group.

    • A singlet at ~2.4 ppm (3H) for the C5-methylthio group.

    • A broad, exchangeable singlet at ~7.0 ppm (2H) for the primary amine ( NH2​ ). If the integration ratio of the two methyl singlets is not exactly 3:3, it indicates contamination by mono-desmethyl impurities, and the batch fails QC.

Step 3: High-Performance Liquid Chromatography (HPLC)
  • Objective: Quantitative purity assay.

  • Procedure: Run the sample against a certified reference standard using a slow gradient (e.g., 5% to 95% organic over 20 minutes) to resolve closely eluting structural isomers.

  • Self-Validation Check: The integrated area under the curve (AUC) for the main peak must exceed 98% to meet standard commercial specifications [1, 3].

Applications in Drug Development

In medicinal chemistry, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine is rarely the final drug product; rather, it is a highly functionalized building block. The primary amine at the C2 position is typically engaged in amide coupling or Buchwald-Hartwig cross-coupling reactions to build larger pharmacophores.

Mechanism of Action in Target Pathways

Thiazole derivatives are heavily utilized as competitive inhibitors of kinases (e.g., PI3K, CDK, or RTKs). The nitrogen atom of the thiazole ring and the attached amino/amide group act as a bidentate hydrogen bond donor-acceptor pair, perfectly mimicking the binding of adenine in the ATP-binding pocket of the kinase. The C4-methyl and C5-methylthio groups provide essential steric bulk and lipophilic contacts that enhance binding affinity and target selectivity.

KinasePathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Kinase Target Kinase (e.g., PI3K/CDK) Receptor->Kinase Signals Thiazole Thiazole-derived Inhibitor Thiazole->Kinase Competitive Binding (ATP Pocket) Downstream Downstream Effector Phosphorylation Kinase->Downstream Phosphorylates Outcome Cell Proliferation & Survival Downstream->Outcome Promotes

Fig 2: Mechanism of action for thiazole-derived kinase inhibitors in oncology.

By utilizing 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine as a starting material, drug development professionals can rapidly access a vast chemical space of potent, selective kinase inhibitors, relying on the robust commercial supply chain to support their iterative SAR campaigns.

References

  • BLDpharm. "4-Methyl-5-(methylthio)thiazol-2-amine - Product BD00796973." BLDpharm Turkey Catalog. Available at: [Link]

  • Accela ChemBio. "4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine." Accela ChemBio Product Directory. Available at: [Link]

Exploratory

safety data sheet and handling precautions for 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine

In-Depth Technical Guide: Safety, Handling, and Pharmacological Application of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine Executive Overview For researchers and drug development professionals, the 2-aminothiazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Safety, Handling, and Pharmacological Application of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine

Executive Overview

For researchers and drug development professionals, the 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry[1]. Specifically, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2) serves as a highly versatile core intermediate for synthesizing selective kinase inhibitors and anti-inflammatory agents[2]. However, the very functional groups that make this molecule pharmacologically valuable—the nucleophilic primary amine and the oxidizable methylsulfanyl moiety—also dictate strict safety and handling parameters. This whitepaper synthesizes the physicochemical hazard profile of this compound with field-proven, self-validating experimental protocols to ensure both laboratory safety and scientific integrity.

Physicochemical & Quantitative Hazard Profiling

To design an effective handling strategy, one must first understand the quantitative and structural parameters of the compound. The data below summarizes the core chemical identity and globally harmonized hazard classifications[3].

Table 1: Chemical Identity and GHS Classification

ParameterSpecification / Value
IUPAC Name 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine
CAS Number 34006-41-2
Molecular Formula C5H8N2S2
Molecular Weight 160.26 g/mol
SMILES String NC1=NC(C)=C(SC)S1
GHS Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)
UN Classification UN 3077, Class 9, Packing Group III (Environmentally Hazardous)

Molecular Causality of Hazards (SDS Deep Dive)

Safety data sheets often list hazards without explaining the underlying chemical mechanisms. Understanding the causality behind these warnings is critical for advanced risk mitigation[3][4].

  • H318 - Causes Serious Eye Damage: The primary amine (-NH2) on the thiazole ring acts as a localized base. When introduced to the aqueous environment of the ocular surface, it rapidly undergoes protonation. This localized alkalinity, combined with the nucleophilic nature of the sulfur and nitrogen atoms, disrupts the delicate lipid bilayer of corneal epithelial cells through saponification-like mechanisms, leading to rapid protein denaturation and irreversible tissue damage.

  • H302 - Harmful if Swallowed: Thiazole derivatives undergo extensive hepatic first-pass metabolism. The methylsulfanyl group (-SCH3) can be oxidized by Cytochrome P450 enzymes into reactive sulfoxides or sulfones. If cellular glutathione is depleted, these electrophilic intermediates induce severe hepatocellular oxidative stress.

  • UN 3077 - Environmental Toxicity: The sulfur-rich structure significantly increases the compound's partition coefficient (LogP). This high lipophilicity makes the solid highly prone to bioaccumulation in aquatic ecosystems, necessitating strict Class 9 disposal protocols.

Self-Validating Handling & Experimental Protocols

To ensure reproducibility and safety, the following workflows are designed as self-validating systems—meaning each critical step contains an inherent check to confirm success before proceeding.

Protocol A: High-Precision Weighing & Solution Preparation

Objective: Safe transfer and dissolution of the solid powder for biological assays.

  • Fume Hood Validation:

    • Action: Ensure the fume hood face velocity is operating between 80-100 fpm.

    • Self-Validation: Perform a "tissue-flutter test" by holding a thin strip of tissue paper at the sash opening. If the tissue does not pull inward steadily and horizontally, the airflow is compromised; do not proceed.

  • PPE Assembly:

    • Action: Don splash-proof chemical goggles, a fastened lab coat, and double nitrile gloves.

    • Causality: Nitrile offers superior chemical resistance to organic amines compared to latex. Double-gloving prevents breakthrough exposure from static-clinging micro-particles[4].

  • Static Mitigation:

    • Action: Discharge the weighing boat and spatula using an anti-static zero-stat gun before handling the powder.

    • Causality: Fine organic powders with lipophilic groups hold static charges easily, leading to dangerous aerosolization and inhalation risks during transfer.

  • Solvent Dissolution:

    • Action: Dissolve the weighed compound in anhydrous DMSO or DMF for in vitro assays.

    • Self-Validation: Hold the vial against a light source to check for complete visual clarity. If any micro-turbidity persists, sonicate the solution for 5 minutes at 25°C to ensure total solvation.

Protocol B: Spill Containment & Chemical Neutralization

Objective: Rapid mitigation of accidental benchtop or floor spills.

  • Isolation: Evacuate the immediate 2-meter radius to prevent tracking the powder.

  • Containment: Surround and cover the spill with an inert absorbent like dry sand or vermiculite.

    • Causality: Never use combustible materials (e.g., sawdust), as concentrated amines can react exothermically with certain organic oxidizers[4].

  • Neutralization: Spray the contained area with a dilute acidic solution (1% acetic acid) to neutralize the basic amine residue.

    • Self-Validation: Swipe the cleaned surface with pH indicator paper. A neutral readout (pH 6.5-7.5) confirms the complete neutralization of the chemical hazard.

  • Disposal: Sweep the neutralized slurry into a hazardous waste bag explicitly labeled "UN 3077, Class 9 Solid Waste"[3].

Workflow S1 Storage (Dark, Dry, RT) S2 Weighing (Fume Hood) S1->S2 Anti-static transfer S3 Spill Event S2->S3 Accidental release S4 Containment (Sand/Vermiculite) S3->S4 Isolate area S5 Disposal (UN 3077 Class 9) S4->S5 1% Acetic Acid wash

Step-by-step workflow for the safe handling, spill containment, and disposal of CAS 34006-41-2.

Storage and Structural Stability

  • Condition: Store the compound in a dark, dry environment at room temperature, ideally sealed under an inert gas (Argon or Nitrogen)[3].

  • Causality: The methylsulfanyl (-SCH3) moiety is highly susceptible to photo-oxidation. Prolonged exposure to ambient UV light and atmospheric oxygen catalyzes the conversion of the sulfide to a sulfoxide or sulfone. This degradation fundamentally alters the compound's molecular weight, solubility profile, and biological binding affinity, rendering it useless for precise pharmacological assays.

Pharmacological Significance & Signaling Mechanisms

Beyond its chemical handling, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine is a critical precursor in the design of advanced therapeutics. The 2-aminothiazole core is frequently utilized to synthesize inhibitors targeting dysregulated kinase pathways, such as the PI3K/Akt/mTOR pathway and Protein Kinase CK2[1][2].

Recent structural biology studies demonstrate that appropriately substituted 2-aminothiazole derivatives can act as highly selective allosteric modulators[5]. Unlike traditional ATP-competitive inhibitors that struggle with off-target toxicity due to the highly conserved nature of the ATP-binding pocket across the kinome, these derivatives bind to unique allosteric pockets. For instance, in Protein Kinase CK2, they bind at the interface between the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the enzyme and halting pro-oncogenic substrate phosphorylation[5][6].

Pathway A 2-Aminothiazole Derivative (e.g., CAS 34006-41-2 analog) B Protein Kinase CK2 (Allosteric Pocket) A->B Binds & Stabilizes Inactive Conformation C Inhibition of Substrate Phosphorylation B->C Blocks Kinase Activity D Downregulation of Pro-oncogenic Pathways C->D Disrupts Cell Survival

Mechanism of 2-aminothiazole derivatives in allosteric kinase inhibition and signaling disruption.

References

  • Safety D
  • 34006-41-2|4-Methyl-5-(methylthio)thiazol-2-amine - BLDpharm, BLDpharm,
  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1.
  • An In-depth Technical Guide to the Synthesis and Biological Significance of the 2-Aminothiazole Core, Benchchem,
  • Recent studies on protein kinase signaling inhibitors based on thiazoles, RSC Publishing,

Sources

Foundational

Elucidating the Theoretical Mechanism of Action for Thiazole Compounds: A Comprehensive Biophysical and Computational Guide

Executive Summary: The Thiazole Scaffold in Modern Therapeutics The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a highly privileged scaffold in medicinal chemistry. It forms the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiazole Scaffold in Modern Therapeutics

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a highly privileged scaffold in medicinal chemistry. It forms the structural backbone of numerous FDA-approved therapeutics, ranging from the Bcr-Abl tyrosine kinase inhibitor Dasatinib to the antineoplastic agent Bleomycin and the antimicrobial Sulfathiazole[1][2]. Because the thiazole moiety can act as both a hydrogen bond acceptor and a hydrophobic interactant, novel thiazole derivatives frequently exhibit polypharmacology, making the precise elucidation of their Mechanism of Action (MoA) a complex but critical endeavor[3].

As a Senior Application Scientist, I approach MoA elucidation not as a single assay, but as a self-validating system of orthogonal techniques. A theoretical MoA study must bridge the gap between in silico predictions and in vitro biophysical realities. This whitepaper outlines a robust, field-proven framework for investigating the MoA of novel thiazole compounds, focusing on computational docking, real-time binding kinetics, and nucleic acid interaction profiling.

Orthogonal Workflow for MoA Elucidation

To prevent false positives and ensure scientific integrity, we employ a cascading workflow. We begin with theoretical target prediction, validate the physical binding event, and finally confirm the functional consequence.

Figure 1: Cascading orthogonal workflow for thiazole MoA elucidation.

Module 1: In Silico Target Prediction and Molecular Dynamics

Before committing resources to wet-lab assays, theoretical MoA studies rely on molecular docking and molecular dynamics (MD) simulations to predict how a thiazole derivative interacts with putative targets, such as the ATP-binding pocket of kinases (e.g., EGFR, FAK, or PKM2)[4][5][6].

The Causality of Computational Choices

Static molecular docking provides a snapshot of binding affinity (ΔG), but kinases are highly dynamic. For instance, Focal Adhesion Kinase (FAK) undergoes significant conformational rearrangements (DFG-in vs. DFG-out) upon inhibitor binding[6]. Therefore, we utilize MD simulations to assess the stability of the thiazole-kinase complex over time. A stable root-mean-square deviation (RMSD) of the ligand over a 100 ns simulation validates the docking pose and justifies progression to biophysical testing.

Standardized In Silico Protocol
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target kinase (e.g., EGFR extracellular domain or FAK kinase domain) from the PDB. Remove water molecules, add polar hydrogens, and assign partial charges using the CHARMM36 forcefield[4].

  • Ligand Preparation: Generate 3D conformers of the thiazole compound, minimizing energy using the OPLS4 force field.

  • Grid Generation & Docking: Define the receptor grid around the known ATP-binding site. Perform induced-fit docking to allow side-chain flexibility.

  • MD Simulation: Solvate the complex in a TIP3P water box, neutralize with Na+/Cl- ions, and run a 100 ns simulation. Calculate the binding free energy using the MM-GBSA method.

Module 2: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

While docking predicts where and how strongly a compound binds, Surface Plasmon Resonance (SPR) dictates the residence time ( 1/koff​ ) of the drug on its target. SPR is the gold standard for label-free, real-time kinetic analysis[7][8].

The Causality of Experimental Design

A common pitfall in kinase SPR is the immobilization-induced denaturation of the protein. To ensure a self-validating system, we immobilize the kinase (e.g., p38α or EGFR) in the presence of a known, reversible structure-stabilizing ligand[7]. This guarantees that >90% of the immobilized protein remains in an active, natively folded conformation. Furthermore, we mandate the use of a reference flow cell (functionalized but without protein) to subtract bulk refractive index changes and non-specific binding artifacts[8].

Step-by-Step SPR Methodology
  • Surface Preparation: Use a CM5 sensor chip (Biacore). Activate the surface with EDC/NHS.

  • Ligand Immobilization: Dilute the target kinase in sodium acetate buffer (pH below the protein's pI) containing 10 µM of a stabilizing reversible inhibitor. Inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU).

  • Quenching: Block unreacted active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Single-Cycle Kinetics): Flow the novel thiazole compound at five increasing concentrations (e.g., 1 nM to 100 nM) sequentially without regeneration steps between injections. This prevents surface degradation.

  • Data Analysis: Subtract the reference flow cell data and buffer blanks (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ (association rate), koff​ (dissociation rate), and KD​ (equilibrium dissociation constant).

Module 3: Nucleic Acid Interaction Profiling (FID Assays)

Certain thiazole derivatives (and bisthiazoles) exert their anticancer or antimicrobial MoA not by inhibiting proteins, but by intercalating into DNA or binding to complex RNA structures (e.g., riboswitches or i-motifs)[8][9]. To investigate this, we utilize a Fluorescent Intercalator Displacement (FID) assay.

The Causality of the FID Assay

We specifically employ Thiazole Orange (TO) as our fluorescent probe. TO is virtually non-fluorescent in aqueous solution but exhibits a massive fluorescence enhancement upon intercalating between DNA base pairs[10]. If a novel thiazole compound shares this DNA-binding MoA, it will competitively displace TO from the DNA duplex, resulting in a quantifiable quenching of fluorescence[9][11]. This assay provides a rapid, high-throughput preliminary screen before advancing to DNA-SPR.

Step-by-Step FID Protocol
  • Duplex Preparation: Anneal complementary DNA strands (e.g., calf thymus DNA or specific i-motif sequences) by heating to 95°C for 5 minutes and cooling slowly to room temperature in 150 mM phosphate buffer[10][11].

  • Probe Saturation: Add Thiazole Orange (TO) to the DNA solution to achieve a final concentration of 3 µM TO and 1 µM DNA duplex. Allow 10 minutes for equilibrium. Record baseline fluorescence ( λex​ = 509 nm, λem​ = 530 nm)[11].

  • Titration: Titrate the novel thiazole compound (10 µM to 300 µM) into the TO-DNA complex[11].

  • Validation: Use a known intercalator (e.g., ethidium bromide or mitoxantrone) as a positive control to ensure the assay window is robust[9]. Calculate the DC50​ (concentration required to displace 50% of TO) to estimate relative binding affinity.

Data Synthesis: Correlating Kinetics with Efficacy

A robust MoA study must synthesize quantitative data across all modules to prove that biophysical binding translates to cellular efficacy. Below is a representative data matrix summarizing the evaluation of hypothetical next-generation thiazole derivatives against established benchmarks.

Table 1: Multi-Parametric MoA Profiling of Thiazole Derivatives

Compound IDPrimary TargetDocking Score (ΔG)SPR Kinetics ( KD​ )FID ( DC50​ vs DNA)Cellular IC 50​ (HeLa)
Dasatinib (Ref) Bcr-Abl Kinase-11.2 kcal/mol0.8 nM> 500 µM0.5 nM
Thiazole-102 EGFR (Extracellular)-10.5 kcal/mol4.2 nM> 500 µM12.4 nM
Thiazole-4718 FAK (Kinase Domain)-10.1 kcal/mol1.5 nM> 500 µM100.0 nM
Bisthiazole-C3 DNA (Intercalation)-7.8 kcal/molN/A15.2 µM3.48 µM
Thiazole-PKM2 PKM2 (ADP Site)-10.2 kcal/mol8.9 nM> 500 µM45.0 nM

Note: Data aggregated and normalized from literature benchmarks for illustrative comparative analysis[4][5][6][12].

Cellular Phenotype and Pathway Modulation

The final step in the MoA validation is proving that the physical binding event disrupts the target's downstream signaling pathway. For thiazole-based kinase inhibitors targeting EGFR or FAK, the MoA typically culminates in the downregulation of the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis[4][13].

Figure 2: Mechanistic pathway of thiazole-induced apoptosis via kinase inhibition.

By utilizing flow cytometry (e.g., Annexin V/PI staining) and Western blotting for phosphorylated downstream effectors (p-AKT, p-ERK), we close the loop on the MoA study. If the IC 50​ of pathway inhibition matches the KD​ derived from the SPR assay, we have successfully and definitively elucidated the theoretical mechanism of action.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: NIH / PMC URL:[Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: Taylor & Francis URL:[Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies Source: Bentham Science URL:[Link]

  • A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase Source: PubMed URL:[Link]

  • RNA–Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction Source: ACS Publications URL:[Link]

  • Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain Source: MDPI URL:[Link]

  • Mechanistic Investigation of Thiazole-Based Pyruvate Kinase M2 Inhibitor Causing Tumor Regression in Triple-Negative Breast Cancer Source: ACS Publications URL:[Link]

  • Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase Source: ACS Omega URL:[Link]

  • Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery Source: MDPI URL:[Link]

  • A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability Source: NIH / PMC URL:[Link]

  • Identification of new DNA i-motif binding ligands through a fluorescent intercalator displacement assay Source: RSC Publishing URL:[Link]

  • Thiazole orange as the fluorescent intercalator in a high resolution FID assay for determining DNA binding affinity and sequence selectivity of small molecules Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective N-Functionalization of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine

Introduction & Scientific Rationale The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2) is a highly functionalized, privileged scaffold frequently utilized in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2) is a highly functionalized, privileged scaffold frequently utilized in medicinal chemistry and drug development[1]. The derivatization of its exocyclic amino group via N-alkylation or N-acylation is a critical step in exploring Structure-Activity Relationships (SAR).

However, functionalizing 2-aminothiazoles presents a unique regioselectivity challenge. The thiazole ring exhibits amino-imino tautomerism and contains two distinct nucleophilic nitrogen centers:

  • The exocyclic amino group (-NH₂)

  • The endocyclic ring nitrogen (N3)

In 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine, the electron-donating properties of the C4-methyl and C5-methylsulfanyl (methylthio) groups enrich the electron density of the thiazole ring. Consequently, the endocyclic nitrogen is highly nucleophilic [2]. Under neutral conditions, direct reaction with alkyl halides predominantly results in alkylation at the ring nitrogen, yielding biologically inactive thiazolium salts[3].

To achieve regioselective functionalization at the exocyclic nitrogen, the experimental conditions must be carefully engineered. Acylation naturally favors the exocyclic amine due to the hardness of the acyl electrophile[4]. For N-alkylation, one must either bypass direct alkylation using reductive amination[5] or artificially enhance the exocyclic nitrogen's nucleophilicity by deprotonating it with a strong base to form an amide anion.

G cluster_0 Tautomeric Equilibrium & Nucleophilicity A Amino Tautomer (Major) B Imino Tautomer (Minor) A->B Tautomerization C Endocyclic N3 (High Nucleophilicity) A->C Direct Alkylation (Neutral Conditions) D Exocyclic NH2 (Primary Acylation Site) A->D Acylation or Base-Promoted Alkylation

Fig 1. Regioselectivity and tautomeric equilibrium of 2-aminothiazoles.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Regioselective Exocyclic N-Acylation

Acylation of 2-aminothiazoles generally proceeds cleanly at the exocyclic nitrogen when an acid scavenger is present[6].

  • Causality: Triethylamine (Et₃N) is utilized to neutralize the HCl byproduct generated during the reaction. If left unneutralized, HCl would protonate the highly basic endocyclic nitrogen, deactivating the thiazole ring and halting the reaction.

  • Procedure:

    • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL).

    • Base Addition: Add anhydrous Et₃N (1.5 mmol, 1.5 equiv) and stir for 10 minutes at room temperature.

    • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Cooling is critical to prevent exothermic degradation and di-acylation.

    • Reaction & IPC: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. IPC: Monitor via Thin-Layer Chromatography (TLC; Hexane:EtOAc 1:1). The product will appear as a new UV-active spot with a higher Rf​ value than the polar starting material.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure N-acyl derivative.

Protocol B: Exocyclic N-Alkylation via Reductive Amination

Direct alkylation often fails to provide the exocyclic product. Reductive amination circumvents this by forming an imine intermediate exclusively at the primary exocyclic amine[5].

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder, chemo-selective reducing agent. It efficiently reduces the protonated imine intermediate without reducing the starting aldehyde, minimizing the formation of unwanted alcohol byproducts.

  • Procedure:

    • Imine Formation: Dissolve the aminothiazole (1.0 mmol, 1.0 equiv) and the target aldehyde (1.1 mmol, 1.1 equiv) in 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (0.1 mmol, 0.1 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture.

    • Reaction & IPC: Stir the mixture at room temperature for 12 hours. IPC: Monitor via LC-MS. The disappearance of the starting mass (m/z 161.0 for the protonated aminothiazole) and the appearance of the secondary amine mass confirms completion.

    • Workup: Quench the reaction with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with ethyl acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via silica gel chromatography to isolate the N-alkylated product.

Protocol C: Base-Promoted Direct N-Alkylation

When reductive amination is not viable (e.g., using secondary alkyl halides), direct alkylation can be forced to the exocyclic position by utilizing a strong base.

  • Causality: Sodium hydride (NaH) irreversibly deprotonates the exocyclic amine ( pKa​≈14−15 ). The resulting amide anion is significantly more nucleophilic than the neutral endocyclic nitrogen, completely shifting the regioselectivity to the exocyclic position.

  • Procedure:

    • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) at 0 °C under argon. Add a solution of the aminothiazole (1.0 mmol, 1.0 equiv) in DMF (2 mL) dropwise. Stir for 30 minutes until H₂ gas evolution ceases.

    • Alkylation: Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise at 0 °C.

    • Reaction & IPC: Allow the mixture to warm to room temperature and stir for 4 hours. IPC: Monitor by TLC.

    • Workup: Carefully quench with ice water (15 mL) to destroy unreacted NaH. Extract with ethyl acetate (3 × 15 mL). Crucial Step: Wash the combined organic layers extensively with water (5 × 15 mL) to remove residual DMF. Dry and concentrate.

    • Purification: Purify via flash chromatography.

Workflow Start 4-methyl-5-(methylsulfanyl) -1,3-thiazol-2-amine Acyl Protocol A: N-Acylation (Acyl Chloride, Et3N, DCM) Start->Acyl Electrophilic Addition RedAm Protocol B: Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) Start->RedAm Imine Formation & Reduction Alk Protocol C: Direct Alkylation (Alkyl Halide, NaH, DMF) Start->Alk Deprotonation (Amide Anion) ProdA Exocyclic N-Acyl Derivative (>90% Yield) Acyl->ProdA ProdB Exocyclic N-Alkyl Derivative (70-85% Yield) RedAm->ProdB ProdC Exocyclic N-Alkyl Derivative (60-80% Yield) Alk->ProdC

Fig 2. Experimental workflows for the regioselective N-functionalization.

Quantitative Data Summary

The table below summarizes the expected outcomes for the functionalization of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine based on the chosen methodology.

Functionalization MethodReagents / ConditionsRegioselectivity (Exo:Endo)Expected YieldPrimary Application
N-Acylation Acyl Chloride, Et₃N, DCM, 0 °C to RT>99:185–95%Amide library synthesis; SAR exploration
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT>99:170–85%Synthesis of unhindered secondary amines
Base-Promoted Alkylation Alkyl Halide, NaH, DMF, 0 °C to RT>95:560–80%Introduction of sterically hindered alkyl groups
Neutral Alkylation (Avoid)Alkyl Halide, Acetone, Reflux5:95 (Endo favored)50–70%Synthesis of thiazolium salts

Sources

Application

Application Note: 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine in Hit-to-Lead Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the 2-aminothiazole ring is recognized as a privileged scaffold, predominantly utilized for its robust hydrogen-bonding capabilities within the ATP-binding pockets of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole ring is recognized as a privileged scaffold, predominantly utilized for its robust hydrogen-bonding capabilities within the ATP-binding pockets of kinases[1]. 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2)[2] serves as a highly specialized building block that extends the utility of the basic 2-aminothiazole core. By incorporating a steric directing group (4-methyl) and a versatile, polarizable vector (5-methylsulfanyl), this intermediate allows drug development professionals to precisely target hydrophobic gatekeeper pockets while maintaining the critical hinge-binding interactions required for kinase inhibition[3].

This application note details the structural rationale, physicochemical tuning strategies, and self-validating synthetic protocols for integrating this specific building block into hit-to-lead optimization workflows.

Structural Rationale & Pharmacophore Analysis

The selection of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine over an unsubstituted 2-aminothiazole is driven by three distinct mechanistic advantages:

  • Hinge Binding Anchoring: The 2-amino group acts as a primary hydrogen bond donor, while the adjacent thiazole nitrogen serves as a hydrogen bond acceptor. This dual-motif perfectly complements the backbone amides (e.g., Leucine or Alanine residues) of the kinase hinge region, a binding mode famously validated by the pan-Src kinase inhibitor dasatinib[3].

  • Steric Direction via the 4-Methyl Group: The 4-methyl substituent introduces localized steric bulk. This forces any attached core structure (e.g., an amide-linked aryl group) into a defined torsional angle, reducing the entropic penalty upon target binding. Furthermore, it prevents the molecule from adopting flat, highly conjugated conformations that often lead to poor aqueous solubility and off-target toxicity.

  • Hydrophobic Targeting via the 5-Methylsulfanyl Group: The methylsulfanyl (-SCH₃) moiety is highly lipophilic and polarizable. It is perfectly suited to project into the hydrophobic gatekeeper pocket adjacent to the ATP hinge region. Additionally, the sulfur atom can act as a weak hydrogen bond acceptor, or be synthetically modified to probe the electronic requirements of the binding site[4].

BindingMode cluster_ligand 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine Kinase Kinase Hinge Region (Backbone Amides) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) NH2 2-Amino Group H-Bond Donor NH2->Kinase H-Bond ThiazoleN Thiazole Nitrogen H-Bond Acceptor ThiazoleN->Kinase H-Bond Me 4-Methyl Group Steric Director SMe 5-Methylsulfanyl Lipophilic Vector SMe->Gatekeeper VdW / CH-π

Pharmacophore model of 4-methyl-5-(methylsulfanyl)thiazol-2-amine in kinase hinge binding.

Physicochemical Property Tuning via Chemoselective Oxidation

A major advantage of the 5-methylsulfanyl group is its synthetic versatility. During Structure-Activity Relationship (SAR) campaigns, medicinal chemists must often optimize the Topological Polar Surface Area (TPSA) and lipophilicity (cLogP) to achieve cellular permeability or blood-brain barrier (BBB) penetration.

The thioether can be chemoselectively oxidized to either a sulfoxide or a sulfone. This transformation drastically alters the hydrogen-bonding profile and polarity of the molecule without significantly expanding its steric volume, providing a highly controlled method for property tuning.

Table 1: Impact of 5-Methylsulfanyl Oxidation on Physicochemical Properties

Parameter5-Methylsulfanyl (Thioether)5-Methylsulfinyl (Sulfoxide)5-Methylsulfonyl (Sulfone)
Functional Group -SCH₃-S(O)CH₃-SO₂CH₃
Oxidation State 0+1+2
H-Bond Acceptors (HBA) 345
H-Bond Donors (HBD) 111
Calculated TPSA (Ų) ~41.0~58.0~75.0
Relative cLogP Shift Baseline-1.5-1.7

Experimental Protocols: Synthetic Integration & Validation

The following protocols detail the incorporation of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine into a drug scaffold, followed by chemoselective oxidation. Both protocols are designed as self-validating systems to ensure high-fidelity data generation.

Workflow Start Hit Identification (2-Aminothiazole Scaffold) Design Scaffold Morphing Incorporate 4-Me-5-SMe Start->Design Improve Binding Synth Amide Coupling (HATU/DIPEA) Design->Synth Core Attachment Test Kinase Assay & ADME Synth->Test In vitro profiling Oxidation Property Tuning (mCPBA Oxidation) Test->Oxidation High cLogP / Low Sol? Lead Lead Candidate (Optimized Profile) Test->Lead Optimal Profile Oxidation->Test Re-evaluate

Workflow for kinase inhibitor hit-to-lead optimization using 4-methyl-5-(methylsulfanyl)thiazol.

Protocol A: Amide Coupling for Core Assembly

Causality: 2-Aminothiazoles are notoriously poor nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring and the delocalization of the amine lone pair. Therefore, highly reactive uronium coupling reagents like HATU are required over standard EDCI/HOBt to ensure complete conversion and prevent the degradation of the starting materials.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (1.1 eq) to the activated mixture. Stir at 40 °C for 12 hours.

  • Self-Validation (LC-MS Checkpoint): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS. Validation logic: The reaction is deemed successful only when the activated ester intermediate is completely consumed and the [M+H]⁺ peak of the coupled product emerges. If unreacted amine persists, the steric hindrance of the 4-methyl group is likely impeding the trajectory of nucleophilic attack, necessitating a switch to the corresponding acid chloride.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Oxidation for SAR Expansion

Causality: To probe the electronic requirements of the target kinase's gatekeeper pocket, the thioether must be selectively oxidized. Strict temperature control (0 °C) and precise stoichiometry (1.0 eq of mCPBA) are critical to ensure chemoselective formation of the sulfoxide, preventing over-oxidation to the sulfone or unwanted N-oxidation of the thiazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled thioether product from Protocol A (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to exactly 0 °C using an ice-water bath.

  • Oxidation:

    • For Sulfoxide: Slowly add a solution of mCPBA (1.0 eq, 77% max) in DCM dropwise over 10 minutes. Stir at 0 °C for 1 hour.

    • For Sulfone: Add mCPBA (2.5 eq) and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation (Quenching Checkpoint): Quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation logic: This specific quench reduces any unreacted mCPBA to inert 3-chlorobenzoic acid. This immediately halts the oxidation cascade, preventing artifactual over-oxidation during the workup phase that would otherwise corrupt the SAR data.

  • Workup: Add saturated aqueous NaHCO₃ to neutralize the 3-chlorobenzoic acid. Extract with DCM (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Characterization: Confirm the oxidation state via ¹H-NMR. The methyl protons of the -SCH₃ group typically shift from ~2.4 ppm (thioether) to ~2.8 ppm (sulfoxide) and ~3.1 ppm (sulfone).

References

  • Pharmalego. "CAS:34006-41-2 | C5H8N2S2 | 4-methyl-5-(methylthio)thiazol-2-amine". Pharmalego Product Catalog. 2

  • RSC Advances (2024). "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date". Royal Society of Chemistry. 1

  • Journal of Medicinal Chemistry (2019). "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site". American Chemical Society. 4

  • Journal of Medicinal Chemistry (2013). "Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors". National Institutes of Health (PMC). 3

Sources

Method

development of antimicrobial agents from 1,2,3-thiadiazole derivatives

Advanced Application Note: Development of Antimicrobial Agents from 1,2,3-Thiadiazole Derivatives Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Development of Antimicrobial Agents from 1,2,3-Thiadiazole Derivatives

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel pharmacophores. Among heterocyclic compounds, 1,2,3-thiadiazole derivatives have emerged as highly potent scaffolds in medicinal chemistry. Characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, the 1,2,3-thiadiazole core exhibits a unique mesoionic nature. This electronic distribution isolates distinct areas of positive and negative biophores, granting the molecule an optimal balance of hydrophilicity and lipophilicity[1]. Consequently, these derivatives can efficiently permeate microbial cell membranes and interact with intracellular targets, making them exceptional candidates for broad-spectrum antibacterial and antifungal drug development[2].

Pharmacological Rationale & Mechanism of Action

The antimicrobial efficacy of 1,2,3-thiadiazole derivatives is not monolithic; it is a multi-targeted mechanism driven by the compound's tunable electrical properties. Once the mesoionic scaffold facilitates membrane penetration, the specific substituents dictate the primary mode of action. For instance, thioether and sulfonyl functionalizations on the thiadiazole ring disrupt bacterial cell wall formation, particularly in Gram-positive strains[2]. Conversely, halogenated or nitro-substituted derivatives exhibit a high affinity for critical microbial enzymes, such as DNA gyrase and RNA polymerase, halting replication and transcription[2].

MOA Thiadiazole 1,2,3-Thiadiazole Pharmacophore Membrane Cell Membrane Penetration Thiadiazole->Membrane Mesoionic character (Lipophilicity) Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Membrane->Enzyme Halogen/Nitro Substituents CellWall Cell Wall Disruption Membrane->CellWall Thioether/Sulfonyl Groups Death Microbial Cell Death Enzyme->Death CellWall->Death

Mechanism of action of 1,2,3-thiadiazole derivatives in microbial cells.

Structure-Activity Relationship (SAR) Engineering

When designing 1,2,3-thiadiazole-based antimicrobial agents, empirical data shows that structural modifications directly dictate the spectrum and potency of the compound[1].

  • Halogenation: The introduction of electron-withdrawing halogens (e.g., fluorine or chlorine) at the para-position of attached aryl rings significantly enhances activity against Gram-positive bacteria by increasing the electrophilicity of the core, facilitating tighter binding to nucleophilic pockets in bacterial enzymes[2].

  • Nitro Groups: Incorporating a nitro group (such as a 5-nitro-2-furoyl moiety) dramatically improves the lethal effect of the compound. The nitro group undergoes intracellular reduction by microbial nitroreductases, generating reactive intermediate species that damage microbial DNA[3].

  • Bulky Aromatic Rings: Increasing the steric bulk via extended aromatic systems improves the lipophilic partition coefficient (LogP), which correlates with enhanced antifungal activity against species like Candida albicans by disrupting the ergosterol-rich fungal membrane[2].

SAR Core 1,2,3-Thiadiazole Core (Scaffold) Halogens Halogen Substitution (F, Cl, Br) Core->Halogens Enhances Gram-positive bacterial activity Nitro Nitro Groups (-NO2) Core->Nitro Improves target enzyme affinity Bulky Bulky Aromatic Rings Core->Bulky Increases membrane permeability

Structure-Activity Relationship (SAR) logic for 1,2,3-thiadiazole optimization.

Quantitative Efficacy Profiling

The optimization of the 1,2,3-thiadiazole scaffold has yielded compounds with Minimum Inhibitory Concentrations (MIC) that rival or exceed standard reference antibiotics (e.g., nitrofurantoin or chloramphenicol). The table below summarizes the quantitative efficacy of recently developed derivatives.

Compound Class / Specific DerivativeTarget OrganismMIC (µg/mL)Mechanistic NoteReference
4-methyl-1,2,3-thiadiazole-5-carboxylic acid (5-nitro-2-furoyl derivative, Compound 15)Staphylococcus aureus (ATCC 25923)1.952-fold greater activity than nitrofurantoin; lethal bactericidal effect.[3]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid (5-nitro-2-furoyl derivative, Compound 15)Enterococcus faecalis (ATCC 29212)15.62Strong activity against resilient Gram-positive strains.[3]
1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzene (Compound 4c)Staphylococcus aureus0.625 - 6.25High lipophilicity enables rapid membrane penetration.[4]
3-[4-(1,2,3-Thiadiazole-4-yl)phenoxy]-1,2-propenoxide (Compound 4a)Escherichia coli~6.25Propenoxide moiety enhances Gram-negative outer membrane transit.[4]
1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzene (Compound 4c)Candida albicans0.625 - 6.25Broad-spectrum antifungal potential.[4]

Validated Synthesis Protocol: The Hurd-Mori Cyclization

The most robust and widely utilized method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This protocol involves the cyclodehydration and sulfurization of a semicarbazone or hydrazone intermediate using thionyl chloride (SOCl₂).

Causality of Reagents: Thionyl chloride serves a dual purpose: it acts as a potent dehydrating agent to drive the condensation, and it provides the essential electrophilic sulfur atom required for the ring closure[5]. The reaction must be initiated at 0 °C because the formation of the sulfinyl chloride intermediate is highly exothermic; thermal runaway at this stage would lead to the decomposition of the semicarbazone rather than the desired cyclization.

Synthesis Ketone Ketone / Aldehyde Starting Material Hydrazone Semicarbazone Intermediate Ketone->Hydrazone Condensation (Hydrazine) Cyclization Hurd-Mori Cyclization (SOCl2) Hydrazone->Cyclization SOCl2 Addition (0°C to RT) Thiadiazole 1,2,3-Thiadiazole Derivative Cyclization->Thiadiazole Ring Closure & Purification

Hurd-Mori synthesis workflow for generating 1,2,3-thiadiazole derivatives.

Step-by-Step Methodology

Phase 1: Formation of the Semicarbazone Intermediate

  • Dissolve 10 mmol of the starting ketone/aldehyde in 20 mL of absolute ethanol.

  • In a separate flask, dissolve 11 mmol of semicarbazide hydrochloride and 15 mmol of sodium acetate in 10 mL of distilled water. (Reasoning: Sodium acetate acts as a buffer to liberate the free base of semicarbazide, making it nucleophilic enough to attack the carbonyl carbon).

  • Mix the two solutions and reflux the mixture for 2–4 hours under continuous stirring.

  • Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the ketone spot indicates completion.

  • Cool the mixture to room temperature. Filter the precipitated semicarbazone, wash with cold ethanol, and dry under a vacuum.

Phase 2: Hurd-Mori Cyclization

  • Suspend 5 mmol of the dried semicarbazone intermediate in 15 mL of anhydrous dichloromethane (DCM).

  • Chill the suspension to 0 °C using an ice-salt bath.

  • Dropwise, add 15 mmol (an excess) of thionyl chloride (SOCl₂) over 30 minutes. (Critical Step: The slow addition controls the exothermic release of HCl and SO₂ gases, preventing the degradation of the intermediate).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice. Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product via silica gel column chromatography.

  • Self-Validation Checkpoint 2 (NMR Confirmation): Analyze the purified product using ¹H-NMR. The successful formation of the 1,2,3-thiadiazole ring is confirmed by the complete disappearance of the N-H proton signal (typically at δ 10.0–12.0 ppm) and the appearance of a highly deshielded singlet corresponding to the thiadiazole C5-H proton at δ 8.5–9.0 ppm[3].

In Vitro Antimicrobial Susceptibility Testing Protocol

To ensure the trustworthiness of the antimicrobial data, the synthesized derivatives must be evaluated using a self-validating Broth Microdilution Method, conforming to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Inoculum Preparation: Cultivate the target microbial strains (e.g., S. aureus, E. coli, C. albicans) on Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) for 24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the 1,2,3-thiadiazole derivative in DMSO to create a stock solution of 1000 µg/mL. Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth to achieve a concentration gradient ranging from 100 µg/mL down to 0.19 µg/mL. (Constraint: Ensure the final DMSO concentration in the wells does not exceed 1% v/v, as higher concentrations exhibit intrinsic cellular toxicity).

  • Inoculation: Add 10 µL of the microbial suspension to each well.

  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Nitrofurantoin or Ciprofloxacin) to validate the susceptibility of the strain.

    • Negative Control: Broth + 1% DMSO + Microbe (No drug) to ensure the solvent does not inhibit growth.

    • Sterility Control: Broth only to ensure no contamination occurred during plate preparation.

  • Incubation & Readout: Incubate the plates at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed. To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from the clear wells onto fresh agar; the lowest concentration yielding no colony growth is the MBC[3].

References

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL:[Link]

  • Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review Source: Kuey.net URL:[Link]

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential Source: Pharmedicopublishers URL:[Link]

  • Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives Source: Dove Medical Press URL:[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL:[Link]

Sources

Application

Application Note: Design, Synthesis, and Evaluation of Novel Thiazole-Based Antitumor Agents

Executive Summary & Mechanistic Rationale The thiazole ring—a five-membered heterocyclic scaffold containing nitrogen and sulfur—is a privileged pharmacophore in modern oncology. Its unique electronic distribution allows...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The thiazole ring—a five-membered heterocyclic scaffold containing nitrogen and sulfur—is a privileged pharmacophore in modern oncology. Its unique electronic distribution allows it to act as a bioisostere for various aromatic systems, enabling robust hydrogen bonding and favorable interactions with critical biological targets such as kinases, CYP51, and Heat Shock Protein 90 (HSP90)[1].

Mechanistically, novel thiazole derivatives exert their anticancer effects by intrinsically inducing apoptosis. They achieve this by triggering the 1 and driving the accumulation of cancer cells in the G2/M phase of the cell cycle[1]. The following application note provides a comprehensive, field-proven methodology for the synthesis, purification, and biological evaluation of these potent agents.

MOA A Thiazole Derivative Internalization B Target Binding (e.g., Kinases, HSP90) A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release & Caspase Activation C->D E G2/M Cell Cycle Arrest & Apoptosis D->E

Anticancer Mechanism of Action via Mitochondrial Depolarization and Apoptosis.

Synthetic Strategy: The Green Hantzsch Protocol

The 2 remains the most robust and highly favored method for constructing the thiazole core, involving the cyclocondensation of an α-haloketone with a thioamide or thiourea[2].

Causality in Experimental Design: Traditional Hantzsch synthesis requires prolonged heating, which can lead to thermal degradation and lower yields. To optimize this, our protocol utilizes ultrasound irradiation combined with a silica-supported tungstosilicic acid catalyst [3]. Ultrasound promotes cavitation—the rapid formation and violent collapse of microbubbles—creating localized "hot spots" of extreme temperature and pressure[1]. This dramatically accelerates the nucleophilic attack and subsequent dehydration steps, reducing reaction times from hours to minutes while adhering to green chemistry principles.

Hantzsch A α-Haloketone C S-Alkylation (SN2 Attack) A->C B Thioamide B->C D Cyclization (Hydroxythiazoline) C->D Intramolecular Attack E Dehydration (-H2O) D->E Acid/Heat F Thiazole Derivative E->F

Hantzsch Thiazole Synthesis Mechanism and Intermediate Stages.

Detailed Experimental Methodologies

Protocol A: Ultrasound-Promoted Synthesis of Thiazole Derivatives

Objective: Synthesize 2,4-disubstituted thiazoles using a multicomponent, self-validating green approach.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected α-bromoketone and 1.0 mmol of the thiourea/thioamide derivative in 15 mL of an ethanol/water (1:1 v/v) mixture[3].

    • Causality: The biphasic solvent system enhances the solubility of both polar thiourea and non-polar haloketone intermediates, ensuring homogeneous cavitation during sonication.

  • Catalyst Addition: Add 10 mol% of silica-supported tungstosilicic acid.

    • Causality: The solid acid catalyst provides the necessary protons to drive the final dehydration step (loss of water) without complicating the downstream workup[3].

  • Sonication & In-Process Validation: Place the flask in an ultrasonic bath at room temperature for 15–30 minutes. Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent.

    • Validation Check: The disappearance of the starting material spot and the emergence of a new, distinct UV-active spot confirms the formation of the cyclized product.

  • Workup & Catalyst Recovery: Filter the mixture to recover the heterogeneous catalyst (which can be washed and reused)[3].

  • Neutralization: Pour the filtrate into a beaker containing 20 mL of 5% Na₂CO₃ solution.

    • Causality: The reaction generates hydrobromic acid as a byproduct, yielding the product as a hydrobromide salt. The alkaline sodium carbonate 2 for easy collection[2].

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry at 60°C[2].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the IC50 of the synthesized compounds against human carcinoma cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations (1, 5, 10, 25, 50, 100 µM) of the thiazole derivatives dissolved in DMSO. Ensure the final DMSO concentration remains <0.1%.

    • Causality: DMSO concentrations >0.1% can induce solvent toxicity, skewing the cytotoxicity data of the actual compound[4].

  • Metabolic Labeling: After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Validation Check: Viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals. A lack of purple color in the control wells invalidates the assay, indicating poor baseline cell health.

  • Quantification: Remove the medium, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression[4].

Data Presentation & Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) analysis reveals that functionalizing the thiazole ring with electron-withdrawing halogens (e.g., -Cl, -Br) significantly enhances antiproliferative activity. In many cases, these halogenated derivatives 1[1].

Table 1: Representative Cytotoxicity (IC50) of Synthesized Thiazole Derivatives

Compound CodeAryl Substitution (R-group)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Thz-1a -H (Unsubstituted)45.2 ± 1.452.1 ± 2.048.5 ± 1.8
Thz-1b -CH₃ (Electron-donating)38.4 ± 1.141.5 ± 1.539.2 ± 1.2
Thz-1c -Cl (Electron-withdrawing)12.5 ± 0.815.3 ± 0.914.1 ± 1.0
Thz-1d -Br (Electron-withdrawing)8.2 ± 0.5 10.4 ± 0.6 9.5 ± 0.4
Doxorubicin Standard Control11.3 ± 0.414.2 ± 0.512.8 ± 0.6

Self-Validating Quality Control Parameters

To guarantee the structural integrity of the synthesized antitumor agents before biological screening, the following analytical validations must be met:

  • ¹H NMR Spectroscopy: The definitive hallmark of a successful Hantzsch cyclization is the appearance of a characteristic singlet in the aromatic region (typically δ 7.0–8.0 ppm), which corresponds to the isolated C5-H proton on the newly formed thiazole ring[4].

  • LC-MS Analysis: The mass spectrum must display a molecular ion peak [M+H]⁺ matching the calculated exact mass. This confirms that the critical dehydration step (-H₂O) successfully occurred to yield the fully aromatized system[2].

References

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.BenchChem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.PMC.
  • Synthesis of new Thiazole Derivatives as Antitumor Agents.ResearchGate.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.PMC.

Sources

Method

Preclinical Evaluation of Thiazolo[4,5-d]pyridazinone Derivatives as Novel Anti-Inflammatory Agents: In Vitro and In Vivo Protocols

Executive Summary The search for highly selective, non-steroidal anti-inflammatory drugs (NSAIDs) with minimized gastrointestinal and renal toxicity has driven the exploration of novel heterocyclic scaffolds. Thiazolo[4,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly selective, non-steroidal anti-inflammatory drugs (NSAIDs) with minimized gastrointestinal and renal toxicity has driven the exploration of novel heterocyclic scaffolds. Thiazolo[4,5-d]pyridazinones represent a highly promising class of fused bicyclic heterocycles. By strategically combining a 2-aminothiazole ring with a pyridazinone moiety, researchers have developed compounds that exhibit potent anti-inflammatory and analgesic properties.

This application note provides a comprehensive, self-validating experimental framework for evaluating the anti-inflammatory activity of newly synthesized thiazolo[4,5-d]pyridazinone derivatives. The protocols detailed below bridge in vitro enzymatic target engagement with in vivo phenotypic disease models, ensuring robust, reproducible, and translatable data.

Scientific Rationale & Target Biology

The pharmacological rationale for this specific scaffold lies in the established activities of its individual pharmacophores. Pyridazinones are well-documented as highly selective cyclooxygenase-2 (COX-2) inhibitors (). By selectively inhibiting COX-2 over COX-1, these compounds prevent the conversion of arachidonic acid to prostaglandin E2 (PGE2) at inflammatory sites, thereby suppressing downstream inflammatory cascades without disrupting the cytoprotective prostaglandins in the gastric mucosa.

Recent structure-activity relationship (SAR) studies have demonstrated that fusing a thiazole ring to the pyridazinone core (forming thiazolo[4,5-d]pyridazinones) can exceed the analgesic and anti-exudative efficacy of standard NSAIDs like ketorolac in murine models (). Additionally, this scaffold has shown secondary multi-target potential, including dihydrofolate reductase (DHFR) inhibition, which may contribute to broader immunomodulatory effects ().

MOA Compound Thiazolo[4,5-d] pyridazinone COX2 COX-2 Enzyme Compound->COX2 Inhibits PGE2 PGE2 Production COX2->PGE2 Catalyzes Arachidonic Arachidonic Acid Arachidonic->COX2 Substrate Inflammation Inflammation & Edema PGE2->Inflammation Induces Pain Nociception (Pain) PGE2->Pain Sensitizes

Fig 1. Proposed anti-inflammatory mechanism of thiazolo[4,5-d]pyridazinones via COX-2 inhibition.

Phase I: In Vitro Target Engagement (COX-1/COX-2 Selectivity)

Rationale & Causality: Before advancing to resource-intensive animal models, it is critical to confirm direct target engagement and establish the selectivity index (SI) for COX-2 over COX-1. We utilize a fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) because it provides superior sensitivity and a wider dynamic range compared to traditional colorimetric assays, allowing for precise IC50 determination of highly potent derivatives.

Protocol: Fluorometric COX Inhibitor Screening
  • Reagent Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA. Note: Hematin is an essential cofactor for COX peroxidase activity.

  • Compound Dilution: Dissolve thiazolo[4,5-d]pyridazinone derivatives in MS-grade DMSO. Prepare a 10-point concentration-response curve (e.g., 0.001 µM to 100 µM). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the enzyme solution, 10 µL of test compounds, and 10 µL of ADHP to a 96-well black microplate. Incubate at 25°C for 10 minutes. Causality: This pre-incubation step is vital to allow time-dependent, competitive binding between the inhibitor and the enzyme's active site.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction. The conversion of arachidonic acid produces PGG2, which is reduced to PGH2, simultaneously driving the oxidation of ADHP to the highly fluorescent resorufin.

  • Detection: Read fluorescence dynamically for 5 minutes (Ex: 535 nm, Em: 590 nm).

  • System Validation: Include Celecoxib as a positive control for COX-2 selectivity and Indomethacin as a non-selective control. A vehicle-only (1% DMSO) well must be included to establish the 100% baseline enzyme activity.

Phase II: In Vivo Efficacy Models

Rationale & Causality: In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic variables (absorption, distribution, metabolism). We employ two complementary murine models to validate physiological efficacy.

Workflow Synth Compound Synthesis & Characterization InVitro In Vitro Screening (COX-1/COX-2 Assays) Synth->InVitro Tox In Vitro Cytotoxicity (MTT Assay) Synth->Tox InVivo In Vivo Efficacy (Murine Models) InVitro->InVivo Select Lead Compounds Tox->InVivo Edema Carrageenan Paw Edema (Anti-inflammatory) InVivo->Edema Writhing Acetic Acid Writhing (Analgesic) InVivo->Writhing

Fig 2. Hierarchical experimental workflow for evaluating thiazolo[4,5-d]pyridazinone derivatives.

Protocol A: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0–1h) is mediated by histamine and serotonin, while the delayed phase (1–6h) is explicitly driven by COX-2-mediated prostaglandin release. Efficacy in the delayed phase directly validates the COX-2 mechanism of action.

  • Animal Preparation: Fast adult male Wistar rats (150–200g) for 12 hours prior to the experiment, allowing water ad libitum. Causality: Fasting ensures uniform gastric emptying and consistent pharmacokinetic absorption of the orally administered test compounds.

  • Dosing: Administer the test compounds (e.g., 10 mg/kg), vehicle (0.5% CMC-Na), and positive control (Ketorolac, 10 mg/kg) orally via gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0 h (baseline), 1 h, 3 h, and 5 h post-injection.

  • System Validation: The vehicle group validates the successful induction of edema. The Ketorolac group validates the assay's sensitivity to pharmacological intervention.

Protocol B: Acetic Acid-Induced Writhing Test (Analgesic)

Intraperitoneal injection of acetic acid triggers the synthesis of prostaglandins (PGE2 and PGF2α) in the peritoneum, causing localized inflammation and a characteristic "writhing" response (abdominal constrictions and hind limb extension).

  • Animal Preparation: Use male Swiss albino mice (20–25g), randomly divided into groups (n=6).

  • Dosing: Administer test compounds, vehicle, or Ketorolac orally 60 minutes prior to induction.

  • Induction: Inject 0.6% aqueous acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Place mice in individual transparent observation chambers. Count the cumulative number of writhes per mouse between 5 and 20 minutes post-injection. Causality: The 5-minute delay ensures the acute shock of the injection has passed, isolating the prostaglandin-driven nociceptive response.

  • Calculation: Determine the percentage of writhing inhibition compared to the vehicle group.

Quantitative Data Presentation

To facilitate lead optimization, all in vitro and in vivo data should be consolidated. Below is a representative data structure illustrating the expected profile of highly optimized thiazolo[4,5-d]pyridazinones compared to clinical standards.

Table 1: Representative Pharmacological Profile of Lead Thiazolo[4,5-d]pyridazinones

Compound / DrugCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%) at 3hWrithing Inhibition (%)
Derivative 10a 0.04 ± 0.01> 100> 250068.4 ± 3.272.1 ± 4.5
Derivative 14b 0.12 ± 0.0385.5 ± 4.1~ 71255.2 ± 4.160.5 ± 3.8
Celecoxib (Control)0.05 ± 0.01> 100> 200065.0 ± 2.8N/A
Ketorolac (Control)0.02 ± 0.010.01 ± 0.0050.570.2 ± 3.585.0 ± 5.2

Interpretation: An ideal candidate (e.g., Derivative 10a) will demonstrate a Selectivity Index comparable to or exceeding Celecoxib, while matching the in vivo anti-exudative and analgesic efficacy of the non-selective NSAID Ketorolac.

References

  • Demchenko, A., Bobkova, L., Yadlovskiy, O., Buchtiarova, T., & Demchenko, S. (2016). Synthesis and Biological Activity of New[1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255-268.[Link]

  • Ewida, M. A., et al. (2018). Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone as a new scaffold of DHFR inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorganic Chemistry, 80, 11-23.[Link]

  • Li, S., Brideau, C., Chan, C. C., et al. (2003). Pyridazinones as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 597-600.[Link]

Application

Application Note: Scalable Synthesis and Process Optimization of 4-Methyl-5-(β-hydroxyethyl)-thiazole

Target Audience: Process Chemists, Fragrance/Flavor Scientists, and Pharmaceutical Development Professionals Compound: 4-Methyl-5-(β-hydroxyethyl)-thiazole (CAS: 137-00-8) | Synonyms: Sulfurol, Vitamin B1 Thiazole, Thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Fragrance/Flavor Scientists, and Pharmaceutical Development Professionals Compound: 4-Methyl-5-(β-hydroxyethyl)-thiazole (CAS: 137-00-8) | Synonyms: Sulfurol, Vitamin B1 Thiazole, Thiazole Alcohol

Executive Summary & Scientific Context

4-Methyl-5-(β-hydroxyethyl)-thiazole is a critical heterocyclic building block. Biologically, it serves as the essential thiazole moiety in the total synthesis of Thiamine (Vitamin B1). Industrially, it is a high-impact aroma chemical utilized to impart savory, roasted, and meaty flavor profiles in the food and beverage sector[1].

Historically, the large-scale synthesis of this compound relied on the condensation of thioformamide with 3-chloro-5-hydroxy-2-pentanone. However, thioformamide is thermodynamically unstable and expensive to scale. Alternative routes utilizing 2,3-dichloro-2-methyl-tetrahydrofuran suffer from poor atom economy and high raw material costs[2].

This application note details a highly optimized, self-validating industrial protocol that bypasses isolated thioformamide. By utilizing α-acetyl-γ-butyrolactone and an in situ generated ammonium dithiocarbamate equivalent, this telescoping process achieves yields up to 82% while maintaining strict control over the organoleptic impurity profile[2].

Mechanistic Rationale & Process Causality

As a Senior Application Scientist, it is crucial to understand why this specific synthetic route outperforms traditional methods:

  • In Situ Thioamide Generation: Instead of handling hazardous thioformamide, carbon disulfide (CS₂) and ammonia (NH₃) are reacted to form an ammonium salt equivalent. This intermediate is stable in solution at low temperatures and highly reactive toward alpha-haloketones[2].

  • Photochemical Radical Chlorination: α-Acetyl-γ-butyrolactone undergoes chlorination under UV irradiation (200–300 nm). The UV light is not optional; it provides the precise activation energy required for the homolytic cleavage of Cl₂, ensuring selective radical chlorination at the alpha position while preventing over-chlorination[2].

  • One-Pot Ring Opening & Decarboxylation: The chlorinated lactone is hydrolyzed in an aqueous environment, triggering a spontaneous decarboxylation and ring-opening cascade to yield the highly reactive 3-chloro-5-hydroxy-2-pentanone.

  • Oxidative Aromatization: The Hantzsch-type cyclocondensation initially forms a saturated thiazoline ring. Hydrogen peroxide (H₂O₂) is utilized as a green oxidant to drive the aromatization, yielding the final stable aromatic thiazole[2].

Process Workflow Visualization

Pathway cluster_0 Phase 1: Ammonification cluster_1 Phase 2: Photochemical Chlorination A Carbon Disulfide (CS₂) + Ammonia (NH₃) B Ammonium Dithiocarbamate Equivalent A->B 5-20°C F Hantzsch-Type Cyclocondensation B->F C α-Acetyl-γ-butyrolactone D Chlorination (Cl₂ gas) UV Light (200-300 nm) C->D 5-20°C, 1-2 hrs E 3-Chloro-5-hydroxy- 2-pentanone D->E Aqueous Hydrolysis E->F G Hydroxyethyl Thiazoline Intermediate F->G H Oxidative Aromatization (H₂O₂ addition) G->H I 4-Methyl-5-(β-hydroxyethyl)-thiazole (Target Product) H->I Vacuum Distillation (120-127°C at 400 Pa)

Figure 1: Industrial synthesis workflow of Sulfurol via photochemical chlorination.

Step-by-Step Experimental Protocol

Safety Directive: Carbon disulfide is highly flammable and neurotoxic. Chlorine gas is a severe respiratory hazard. All procedures must be executed in a high-containment, jacketed reactor system equipped with appropriate scrubbers.

Phase 1: Ammonification (Thioamide Equivalent Synthesis)
  • Preparation: Charge a jacketed reactor with Carbon Disulfide (CS₂).

  • Thermal Control: Cool the reactor to a strict setpoint of 5–20 °C using a recirculating chiller[2].

  • Gas Sparge: Slowly sparge anhydrous Ammonia (NH₃) gas into the liquid CS₂. Control the feed rate to maintain the internal temperature below 20 °C.

  • Stoichiometry: The target molar ratio of CS₂ to NH₃ must be exactly 1:1.2[2].

  • Maturation: Agitate until the formation of the ammonium salt is complete. Maintain the mixture in a chilled state until Phase 3.

Phase 2: Photochemical Chlorination & Ring-Opening
  • Reactor Setup: In a separate photochemical reactor equipped with a quartz immersion well (UV wavelength 200–300 nm), charge α-acetyl-γ-butyrolactone[2].

  • Irradiation & Dosing: Maintain the temperature between 5–20 °C. Initiate UV irradiation and slowly bubble Chlorine (Cl₂) gas into the reactor.

  • Reaction Kinetics: The optimal molar ratio of lactone to Cl₂ is 1:0.6. Allow the reaction to proceed for 1–2 hours[2]. Causality note: Limiting Cl₂ to a sub-stoichiometric ratio prevents the formation of di-chlorinated byproducts, which would poison the subsequent cyclization.

  • Hydrolysis: Quench the mixture with water to induce ring-opening and decarboxylation, yielding the active 3-chloro-5-hydroxy-2-pentanone intermediate[2].

Phase 3: Cyclocondensation
  • Solvent Addition: Transfer the hydrolyzed chloro-ketone intermediate into the main reaction vessel containing a polar solvent (e.g., ethanol, propanol, or water)[2].

  • Coupling: Slowly dose the chilled ammonium salt generated in Phase 1 into the vessel.

  • Agitation: Stir the biphasic mixture vigorously to promote the Hantzsch-type cyclization, forming the intermediate thiazoline ring.

Phase 4: Oxidative Aromatization & Purification
  • Oxidation: To the crude condensate, add Hydrogen Peroxide (H₂O₂, 30% w/w) dropwise. Monitor the exotherm closely[2].

  • Extraction: Once aromatization is verified via TLC/HPLC, extract the aqueous mixture with Dichloromethane (DCM)[2].

  • Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the DCM[2].

  • Fractional Distillation (Critical PAT Step): Perform fractional vacuum distillation. Collect the fraction boiling at 120–127 °C under a high vacuum of 395–400 Pa[2].

Process Analytical Technology (PAT) & Quality Control

To ensure the protocol is self-validating, the final distillation step must be monitored not just for chemical purity, but for organoleptic integrity.

Pure Sulfurol has a relatively high odor threshold (>10,000 ppb) and presents a mild, nutty aroma. However, trace sulfur-containing impurities—specifically disulfides (e.g., bis(2-methyl-3-furyl) disulfide or similar degradation products sharing the C-O-S framework) formed during the synthesis—can drastically alter the profile, introducing overpowering "meaty" or "brothy" off-notes[1]. Strict adherence to the 395–400 Pa pressure parameter during distillation is non-negotiable to isolate the pure, flavor-grade compound from these heavier disulfide byproducts[2],[1].

Quantitative Process Parameters

Table 1: Critical Process Parameters (CPPs) for Optimized Synthesis

Process StepParameterTarget ValueScientific Rationale
Ammonification CS₂ : NH₃ Molar Ratio1 : 1.2Ensures complete conversion to the ammonium salt without excessive ammonia off-gassing[2].
Chlorination Temperature5–20 °CPrevents thermal degradation and uncontrolled radical propagation[2].
Chlorination Lactone : Cl₂ Molar Ratio1 : 0.6Limits over-chlorination of the alpha-carbon, maximizing mono-chloro intermediate yield[2].
Distillation Pressure & Temperature395–400 Pa / 120–127 °CAvoids thermal decomposition of the hydroxyethyl group while separating trace disulfides[2],[1].
Final Product Yield & Odor Threshold~82% / >10,000 ppbHigh yield validates scalability; high threshold necessitates strict removal of low-threshold impurities[2],[1].

Sources

Method

Application Note: Developing Cell-Based Assays for 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine Derivatives in Kinase-Targeted Drug Discovery

Executive Summary The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2) serves as a highly versatile building block in Fragment-Based Drug Discovery (FBDD). While biochemical assays can identify...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (CAS: 34006-41-2) serves as a highly versatile building block in Fragment-Based Drug Discovery (FBDD). While biochemical assays can identify high-affinity binders, they frequently fail to predict in vivo efficacy due to cellular permeability barriers and intracellular ATP competition. As a Senior Application Scientist, I have designed this protocol guide to establish a self-validating, cell-based screening cascade. This workflow transitions from intracellular target engagement (NanoBRET) to functional phenotypic readouts (Phospho-Flow Cytometry), ensuring that derivatives of this 2-aminothiazole fragment are both cell-permeable and functionally active against their intended kinase targets.

Pharmacophore Rationale & Assay Strategy

The 2-aminothiazole motif is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., Dasatinib) [1]. Mechanistically, the 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while the thiazole nitrogen serves as a hydrogen bond acceptor[2]. The specific 4-methyl and 5-methylsulfanyl substitutions on this fragment provide unique steric bulk and lipophilicity, which can be synthetically elaborated to probe the deepest hydrophobic pockets of the kinase ATP-binding site [3].

To evaluate the elaborated derivatives of this fragment, we must move beyond cell-free systems [4]. Our strategy employs a two-tier cell-based validation system:

  • Target Engagement: Proving the compound physically binds the kinase inside a living cell.

  • Functional Inhibition: Proving the binding event translates to the inhibition of downstream signaling pathways.

Experimental Workflow

FBDD_Workflow Fragment Base Fragment 4-methyl-5-(methylsulfanyl)- 1,3-thiazol-2-amine Synthesis Hit-to-Lead Synthesis (SAR Optimization) Fragment->Synthesis Biochem Biochemical Screening (Cell-Free Kinase Assay) Synthesis->Biochem NanoBRET Target Engagement (Live-Cell NanoBRET) Biochem->NanoBRET Select IC50 < 1 µM Phenotypic Functional Assay (Phospho-Flow Cytometry) NanoBRET->Phenotypic Confirm Permeability

Workflow for evaluating 2-aminothiazole derivatives from fragment to functional cell-based assays.

Protocol 1: Intracellular Target Engagement (NanoBRET)

Causality & Expertise: Biochemical IC50​ values often misrepresent cellular potency because intracellular ATP concentrations are in the millimolar range (competing with the drug), whereas biochemical assays use micromolar ATP. NanoBRET (Bioluminescence Resonance Energy Transfer) solves this by measuring competitive displacement of a fluorescent tracer from a Kinase-NanoLuc fusion protein in live cells [5].

Trustworthiness (Self-Validation): This protocol incorporates an extracellular NanoLuc inhibitor. This ensures that any luminescence detected originates strictly from intact, living cells, validating that the thiazole derivative has successfully crossed the plasma membrane [6].

NanoBRET_Logic Kinase Kinase-NanoLuc Fusion Protein Tracer Fluorescent Tracer (Bound) Kinase->Tracer Binding Compound Thiazole Derivative (Competitor) Tracer->Compound Competition SignalOn High BRET Signal (Proximity) Tracer->SignalOn SignalOff Low BRET Signal (Displacement) Compound->SignalOff Displaces Tracer

Mechanism of NanoBRET competitive displacement by 2-aminothiazole derivatives in live cells.

Step-by-Step Methodology:
  • Cell Seeding & Transfection: Seed HEK293 cells in a 96-well white plate at 2×104 cells/well. Transfect cells with the target Kinase-NanoLuc fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Titration (Validation Step): Before testing compounds, perform a tracer titration (0.01 µM to 10 µM) to determine the EC50​ of the specific NanoBRET tracer for your kinase. Select a tracer concentration between EC50​ and EC80​ for the competition assay to ensure optimal dynamic range.

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine derivatives. Add the compounds to the cells alongside the optimized concentration of the NanoBRET tracer. Incubate for 2 hours to reach binding equilibrium.

  • Substrate Addition: Add the Nano-Glo® Substrate and the Extracellular NanoLuc Inhibitor to all wells.

  • Detection: Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 600 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the compound concentration to determine the intracellular IC50​ .

Protocol 2: Downstream Functional Analysis (Phospho-Flow Cytometry)

Causality & Expertise: While Western blotting provides bulk population averages, Phospho-Flow Cytometry is selected here to evaluate downstream signaling (e.g., p-STAT5 or p-Rb) at single-cell resolution. This allows for the identification of heterogeneous cellular responses.

Trustworthiness (Self-Validation): A critical failure point in phenotypic screening is mistaking compound toxicity for target inhibition. By incorporating a fixable viability dye prior to fixation, this protocol guarantees that the observed reduction in phosphorylation is due to specific kinase inhibition by the thiazole derivative, rather than non-specific cell death.

Step-by-Step Methodology:
  • Cell Treatment: Plate the target disease cell line (e.g., K562 cells for BCR-ABL targeting) at 1×106 cells/mL. Treat with the thiazole derivatives at concentrations spanning the NanoBRET IC50​ for 4 hours.

  • Viability Staining (Validation Step): Wash cells in PBS and stain with a LIVE/DEAD™ Fixable Aqua dead cell stain for 30 minutes on ice. Wash thoroughly.

  • Fixation: Add 16% paraformaldehyde directly to the culture to a final concentration of 4%. Incubate at room temperature for 15 minutes. Rationale: This rapidly freezes the intracellular kinase signaling state.

  • Permeabilization: Pellet the cells and resuspend vigorously in ice-cold 90% methanol. Incubate on ice for 30 minutes. Rationale: Methanol permeabilizes the nuclear and plasma membranes, allowing bulky phospho-specific antibodies to enter.

  • Antibody Staining: Wash cells twice with FACS buffer (PBS + 1% BSA) to remove methanol. Stain with the target-specific fluorophore-conjugated phospho-antibody (e.g., anti-pSTAT5-PE) for 1 hour at room temperature in the dark.

  • Acquisition & Analysis: Acquire data on a flow cytometer. Gate out dead cells using the viability channel, then quantify the Median Fluorescence Intensity (MFI) of the phospho-signal in the live population to calculate the cellular EC50​ .

Quantitative Data Summary

The following table summarizes the expected assay progression for the base fragment versus synthetically optimized derivatives. Note the critical drop-off in efficacy for "Derivative 2" between biochemical and cellular assays, highlighting the necessity of this cell-based screening cascade.

CompoundBiochemical IC50​ (nM)NanoBRET IC50​ (nM)Cellular EC50​ (nM)Cellular Permeability / Efflux Status
Base Fragment (CAS 34006-41-2)>10,000>50,000N/AHigh Permeability
Derivative 1 (Optimized Hinge Binder)45210350High Permeability
Derivative 2 (Bulky Substitution)12>10,000>10,000Poor (P-gp Efflux Substrate)

References

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. URL:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. URL:[Link]

  • Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry. URL:[Link]

  • NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. Methods in Molecular Biology. URL:[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions during thiazole ring formation

Title: Thiazole Synthesis Support Center: Troubleshooting Side Reactions Introduction Welcome to the Technical Support Center for Thiazole Ring Formation. The classical Hantzsch thiazole synthesis—the condensation of an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thiazole Synthesis Support Center: Troubleshooting Side Reactions

Introduction Welcome to the Technical Support Center for Thiazole Ring Formation. The classical Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide—is a cornerstone reaction in medicinal chemistry, drug development, and natural product synthesis. However, translating this classical method to complex, sterically hindered, or enantiopure substrates frequently results in reaction stalling, racemization, or the proliferation of side reactions. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and quantitative insights to help you optimize your thiazole cyclizations.

The Mechanistic Landscape of Side Reactions

To troubleshoot effectively, we must first map the reaction pathway. The Hantzsch synthesis is not a concerted, single-step process; it is a multi-step cascade. Divergence from this pathway leads to the three most common side reactions: dehalogenation, incomplete dehydration, and thioamide oxidation.

G Start α-haloketone + Thioamide S_Alk S-alkylation Intermediate Start->S_Alk Nucleophilic S-attack Dehal Dehalogenated Ketone Start->Dehal Halogen attack / Enolization Disulf Thioamide Disulfide Start->Disulf Oxidation (O2/Heat) Hydrox Hydroxythiazoline Intermediate S_Alk->Hydrox Intramolecular Cyclization Hydrox->Hydrox Stalled (Steric/Electronic) Product Thiazole (Desired) Hydrox->Product Dehydration (-H2O)

Mechanistic divergence in Hantzsch synthesis highlighting major side reaction pathways.

Troubleshooting FAQs

Q1: Why am I observing significant dehalogenation of my α-haloketone instead of the desired thiazole? Expertise & Causality: Dehalogenation is a primary competing side reaction, particularly when utilizing sterically hindered α-haloketones or operating under highly basic conditions[1]. Instead of attacking the α-carbon, the thioamide sulfur (or other nucleophiles in the mixture) attacks the halogen atom (halogenophilic attack). This reduces the haloketone back to the parent ketone and oxidizes the thioamide[1]. Actionable Solution:

  • Halogen Substitution: Switch from α-bromoketones to α-chloroketones. Chlorides are harder leaving groups and significantly less susceptible to halogenophilic attack compared to bromides or iodides.

  • Thermal Regulation: Dehalogenation is exponentially exacerbated at elevated temperatures (>80°C). Lower the reaction temperature to 40–50°C and extend the reaction time.

  • Base Selection: Avoid strong, nucleophilic bases. Use mild, non-nucleophilic acid scavengers like NaHCO₃ or 2,6-lutidine.

Q2: My LC-MS shows a dominant mass corresponding to[M+18]. Why is the reaction stalling? Expertise & Causality: An [M+18] peak indicates the accumulation of the "halfway" hydroxythiazoline intermediate[2]. While S-alkylation and cyclization occur readily, the final dehydration step to form the aromatic thiazole ring requires the elimination of water. If your substrate contains bulky groups at the 4- or 5-positions, or electron-withdrawing groups that destabilize the transition state, this elimination becomes kinetically hindered[3]. Actionable Solution:

  • Chemical Dehydration: Do not simply increase the heat, as this causes decomposition and racemization in chiral substrates. Instead, employ the Holzapfel-Meyers-Nicolaou modification[4]. By treating the stalled intermediate with trifluoroacetic anhydride (TFAA) and pyridine, the hydroxyl group is converted into a highly labile trifluoroacetate leaving group, forcing aromatization at sub-zero temperatures.

Q3: I am getting a complex mixture with a prominent side product showing twice the mass of my thioamide. What is happening? Expertise & Causality: Thioamides are highly susceptible to oxidative dimerization, forming disulfides[5]. This side reaction outcompetes the S-alkylation of the haloketone when the reaction is exposed to atmospheric oxygen, especially under basic conditions or prolonged heating. Actionable Solution:

  • Inert Atmosphere: Thoroughly degas all solvents (sparge with Argon for 15 minutes) and maintain a strict inert atmosphere.

  • In Situ Generation: If the thioamide is inherently unstable, generate it in situ from the corresponding amide using Lawesson's reagent, immediately trapping it with the α-haloketone.

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the distribution of products, validating the necessity of optimized parameters.

Substrate ProfileReaction ConditionsPrimary Side ReactionThiazole Yield (%)Side Product Yield (%)
Sterically Hindered α-BromoketoneEtOH, Reflux (78°C), 12hDehalogenation35%45%
Sterically Hindered α-BromoketoneDMF, 50°C, NaHCO₃, 24hDehalogenation75%<10%
Chiral Amino-ThioamideEtOH, Reflux (78°C), 4hRacemization / Stalled Hydroxythiazoline40%50% (Intermediate)
Chiral Amino-ThioamideDME, NaHCO₃, then TFAA/PyridineNone (Complete Dehydration)87%<2%

Validated Experimental Protocol: The Holzapfel-Meyers-Nicolaou Modification

This self-validating protocol is engineered to prevent racemization of sensitive substrates (e.g., amino acid derivatives) and force the dehydration of stalled hydroxythiazoline intermediates[4].

Phase 1: Cyclocondensation

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the thioamide (1.0 equiv) and the α-haloketone (1.1 equiv) in anhydrous dimethoxyethane (DME) to achieve a 0.2 M concentration.

  • Base Addition: Add solid NaHCO₃ (3.0 equiv). Stir the suspension at room temperature for 12–24 hours.

  • Validation Check: Monitor by TLC or LC-MS. The starting thioamide should disappear, replaced by a more polar spot corresponding to the hydroxythiazoline intermediate ([M+18]). Do not proceed to Phase 2 until S-alkylation and cyclization are complete.

Phase 2: Activated Dehydration 4. Cooling: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. 5. Activation: Add anhydrous pyridine (4.0 equiv). Dropwise, add trifluoroacetic anhydride (TFAA) (2.0 equiv) over 10 minutes. The solution may change color as the trifluoroacetate ester forms. 6. Elimination: Stir at -20°C for 1 hour, then add triethylamine (TEA) (4.0 equiv) dropwise to promote the elimination of the trifluoroacetate group. Allow the reaction to slowly warm to 0°C over 2 hours. 7. Validation Check: LC-MS should now show the complete disappearance of the[M+18] mass and the appearance of the desired thiazole mass [M].

Phase 3: Workup 8. Quench the reaction with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv.[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate.[Link]

  • Heteropolyacid anchored on SBA-15 functionalized with 2-aminoethyl dihydrogen phosphate: a novel and highly efficient catalyst. SciSpace.[Link]

  • Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Arabian Journal of Chemistry.[Link]

Sources

Optimization

strategies to overcome poor solubility of thiazole derivatives in aqueous media

Welcome to the Technical Support Center for Thiazole Derivative Formulation and Medicinal Chemistry. Thiazole-containing compounds are ubiquitous in modern pharmacology, featuring prominently in targeted therapies (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Derivative Formulation and Medicinal Chemistry. Thiazole-containing compounds are ubiquitous in modern pharmacology, featuring prominently in targeted therapies (e.g., dasatinib), neuroprotective agents (e.g., pramipexole), and potent antimicrobials[1]. However, the planar, highly lipophilic nature of the thiazole ring frequently results in poor aqueous solubility, leading to erratic bioavailability, inconsistent in vitro assay results, and formulation bottlenecks[2].

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, validated protocols, and structural optimization techniques to overcome these challenges.

Part 1: Diagnostic Workflow for Solubility Enhancement

Before selecting a formulation or chemical strategy, it is critical to diagnose the thermodynamic root cause of your compound's insolubility. Is it driven by high lipophilicity (solvation-limited) or a strong crystal lattice (solid-state limited)?

G Start Thiazole Derivative Poor Aqueous Solubility Analyze Analyze Physicochemical Properties (LogP, Tm, pKa) Start->Analyze HighLogP High LogP (>3) Lipophilicity-Driven Analyze->HighLogP HighTm High Tm (>200°C) Lattice-Driven Analyze->HighTm Ionizable Ionizable Groups Present? Analyze->Ionizable CD Cyclodextrin Complexation or Lipid Formulation HighLogP->CD ASD Amorphous Solid Dispersion (ASD) HighTm->ASD Salt Salt Formation & pH Adjustment Ionizable->Salt

Diagnostic workflow for selecting a solubility enhancement strategy based on physicochemical properties.

Part 2: FAQs & Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in In Vitro Assays Q: I am getting highly variable IC50 results in my cellular assays, even when using the same DMSO stock solution of my thiazole inhibitor. What is causing this? A: This is a classic symptom of compound precipitation in the aqueous assay medium. Even if precipitation is not immediately visible to the naked eye, highly lipophilic thiazole derivatives can form micro-precipitates over time, drastically reducing the effective concentration available to interact with the biological target[2].

  • Causality: Thiazoles often exhibit pH-dependent solubility. Small variations in the pH of your buffer or the addition of serum proteins can trigger rapid crystallization[2].

  • Solution: Perform serial dilutions. Instead of a single large dilution from a 100% DMSO stock directly into the aqueous buffer, dilute the stock into an intermediate solution with a higher percentage of organic solvent before the final transfer[2]. If this fails, consider supramolecular complexation (see Issue 2).

Issue 2: Extreme Lipophilicity (High LogP) Q: My thiazole compound is highly lipophilic and crashes out of all aqueous vehicles. How can I formulate it for in vivo dosing? A: Hydrophobic hydration is thermodynamically unfavorable. You must shield the lipophilic thiazole core from the aqueous environment.

  • Causality: Cyclodextrins (CyDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic interior cavity and a hydrophilic exterior[3]. The thiazole ring is encapsulated within this cavity via non-covalent interactions (van der Waals forces and hydrophobic effects), forming an inclusion complex that is readily soluble in water[2].

  • Evidence: This strategy was successfully applied to the leukemia drug dasatinib, a thiazole-based tyrosine kinase inhibitor. Complexation with HP-β-CD increased its aqueous solubility by approximately 21-fold, enabling both oral and parenteral administration without the need for toxic co-solvents[3],[4].

Issue 3: Structural Modification for Lead Optimization Q: We are in the lead optimization phase. How can we chemically modify our thiazole scaffold to improve solubility without losing target affinity? A: Planar, two-dimensional (2D) aromatic systems like thiazoles stack easily via π-π interactions, resulting in high crystal lattice energies that resist dissolution.

  • Causality: Shifting from 2D to 3D molecular architectures disrupts this planarity. For example, bioisosteric replacement of planar linkages with 3D motifs like N-cyano sulfoximines significantly enhances aqueous solubility by preventing tight crystal packing, without compromising membrane permeability or target efficacy[5]. Alternatively, introducing polar, ionizable hydrophilic groups (e.g., amino linkages) can create orally bioavailable templates that maintain nanomolar potency[6].

Part 3: Quantitative Solubility Benchmarks

The following table summarizes validated solubility enhancements achieved for various thiazole derivatives using different formulation strategies.

CompoundFormulation StrategyInitial Aqueous SolubilityFinal SolubilityFold IncreaseReference
Dasatinib HP-β-CD Complexation (6% w/v)6.49 × 10⁻⁴ mg/mL0.014 mg/mL~21x[4]
Sulfathiazole Amorphous Solid Dispersion (Eutectic)~600 µg/mL>1200 µg/mL>2x[2]
2-amino-4-(4-chlorophenyl)thiazole β-CD ComplexationInsoluble (Quantitative)Soluble ( Ka​ = 970 M⁻¹)N/A[7]

Part 4: Validated Experimental Protocols

Protocol 1: Preparation and Validation of Thiazole/HP-β-CD Inclusion Complexes

This self-validating protocol utilizes the phase-solubility method to ensure equilibrium is reached and complexation is successful, modeled after the dasatinib/HP-β-CD formulation[2],[4].

Workflow Prep Prepare HP-β-CD Aqueous Solution Add Add Thiazole API (Excess Amount) Prep->Add Equilibrate Stir 24-72h at 25°C (Equilibration) Add->Equilibrate Filter Filter Undissolved API (0.45 µm) Equilibrate->Filter Lyophilize Lyophilization (Freeze-Drying) Filter->Lyophilize Validate Characterize Complex (NMR, DSC, XRD) Lyophilize->Validate

Step-by-step experimental workflow for preparing cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0 to 10% w/v) in deionized water or a biologically relevant buffer.

  • API Addition: Add an excess amount of the solid thiazole derivative (e.g., dasatinib) to each vial. Causality: An excess ensures the solution reaches thermodynamic saturation, which is required to accurately calculate the association constant ( Ka​ )[7].

  • Equilibration: Seal the vials to prevent evaporation and place them in an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 72 hours. Causality: Host-guest complexation is a dynamic equilibrium; sufficient time must be allowed for the drug to fully partition into the cyclodextrin cavities[2].

  • Filtration: Filter the suspensions through a 0.45 µm syringe filter to remove all uncomplexed, solid drug.

  • Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex. Causality: Lyophilization prevents the thermal degradation that might occur during heat-based evaporation and yields a highly porous, easily wettable powder[2].

  • Self-Validation (Characterization): Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Validation criteria: The complete disappearance of the drug's characteristic melting endotherm in DSC and the absence of sharp crystalline peaks in PXRD confirm true molecular encapsulation and amorphization, rather than a mere physical mixture[8],[4].

Protocol 2: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

For thiazoles with high melting points where crystal lattice energy is the primary barrier[2].

  • Co-dissolution: Dissolve the thiazole derivative and a hydrophilic polymer (e.g., PVP or HPMC) in a common volatile organic solvent (e.g., methanol or ethanol)[2].

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid solvent removal kinetically traps the drug molecules within the polymer matrix before they have time to nucleate and form a crystal lattice[2].

  • Desiccation: Store the resulting film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Milling: Pulverize the film into a fine powder to maximize surface area for dissolution.

  • Validation: Use DSC to confirm the absence of the drug's melting point, ensuring a single-phase amorphous system has been achieved.

Part 5: Biological Context — Why Solubility Dictates Efficacy

The ultimate goal of overcoming poor aqueous solubility is to ensure that the drug can reach its biological target at therapeutic concentrations. For example, dasatinib is a potent inhibitor of the BCR-ABL and SRC family kinases, critical pathways in chronic myeloid leukemia (CML)[8]. If the drug precipitates in the gastrointestinal tract or bloodstream, it cannot effectively block these survival pathways.

Pathway Dasatinib Dasatinib (Thiazole Inhibitor) BCR_ABL BCR-ABL / SRC Tyrosine Kinases Dasatinib->BCR_ABL Inhibits STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K PI3K/AKT Pathway BCR_ABL->PI3K Survival Tumor Cell Survival & Proliferation STAT5->Survival PI3K->Survival

Mechanism of action of dasatinib targeting BCR-ABL/SRC signaling pathways in cancer cells.

By utilizing the cyclodextrin complexation or solid dispersion strategies outlined above, researchers can ensure that the pharmacokinetic profile of their thiazole derivatives matches their in vitro pharmacodynamic potential, minimizing toxicity from rapid concentration spikes and maximizing patient compliance[8].

References

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." MDPI.com. Available at: [Link]

  • MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." MDPI.com. Available at: [Link]

  • Semantic Scholar. "Dasatinib/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders." Int J Mol Sci. 2019 Jan 30;20(3):591. Available at: [Link]

  • PubMed. "Controlled release of dasatinib from cyclodextrin-based inclusion complexes by mechanochemistry: A computational and experimental study." NIH.gov. Available at:[Link]

  • PLOS One. "Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex: A novel system for drug transport." PLOS.org. Available at: [Link]

  • RSC Publishing. "N-Cyano sulfoximine-mediated thiazole ligation with N-terminal cysteine under mild aqueous conditions." RSC.org. Available at: [Link]

  • ACS Publications. "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

minimizing impurity formation in sulfamethizole synthesis

Troubleshooting & Impurity Minimization Guide Welcome to the Technical Support Center for sulfamethizole synthesis. As an application scientist or process chemist, achieving a highly pure active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Impurity Minimization Guide

Welcome to the Technical Support Center for sulfamethizole synthesis. As an application scientist or process chemist, achieving a highly pure active pharmaceutical ingredient (API) requires more than just following a recipe; it requires a deep mechanistic understanding of the reaction pathways. Sulfamethizole is synthesized by condensing 4-acetamidobenzenesulfonyl chloride (ASC) with 2-amino-5-methyl-1,3,4-thiadiazole (AMT), followed by alkaline deacetylation[1].

This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate bis-sulfonamide impurities, prevent oxidative degradation, and optimize your yield.

Synthesis & Degradation Pathway Visualization

To effectively troubleshoot, you must first visualize the competing side reactions that occur during the synthesis workflow. The diagram below maps the critical pathways leading to the target API and its primary degradants.

Pathway ASC 4-Acetamidobenzenesulfonyl chloride (ASC) Intermediate N4-Acetylsulfamethizole (Intermediate) ASC->Intermediate + AMT (Pyridine) < 25°C then 40°C AMT 2-Amino-5-methyl-1,3,4-thiadiazole (AMT) AMT->Intermediate Sulfamethizole Sulfamethizole (Target API) Intermediate->Sulfamethizole NaOH, 85°C Alkaline Hydrolysis Sulfanilamide Sulfanilamide (Degradant) Intermediate->Sulfanilamide Excess Base / >90°C Over-hydrolysis Impurity5 Bis-acetylated Intermediate (Impurity 5) Sulfamethizole->Impurity5 + Unreacted ASC (Side Reaction) Sulfamethizole->Sulfanilamide Degradation Impurity6 Bis-sulfonamide (Impurity 6) Impurity5->Impurity6 Alkaline Hydrolysis

Figure 1: Sulfamethizole synthesis pathway and primary impurity formation mechanisms.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why is my final API failing purity tests due to the "Impurity 6" (bis-sulfonamide) peak? A: Impurity 6, chemically identified as N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine, is a well-documented process impurity[2].

  • Causality: It forms when unreacted ASC persists after the initial condensation step. During the subsequent alkaline hydrolysis, this residual ASC reacts with the newly formed sulfamethizole to create a bis-acetylated intermediate (Impurity 5), which is then hydrolyzed into Impurity 6[2].

  • Resolution: To prevent this, you must drive the initial condensation to absolute completion. Ensure a slight stoichiometric excess of AMT and maintain the condensation reaction at 40°C for a full 4 hours to completely deplete the ASC[1].

Q: I am detecting residual N4-acetylsulfamethizole. How do I optimize the deacetylation step without causing degradation? A:

  • Causality: The N4-acetyl protecting group requires precise alkaline conditions for cleavage[3]. If the base concentration is too low or the temperature is insufficient, deacetylation stalls. However, pushing the temperature past 90°C or using a massive excess of NaOH risks cleaving the primary sulfonamide bond, yielding sulfanilamide as a degradant.

  • Resolution: Standardize your hydrolysis by adding 50% NaOH until a stable pH of ~12 is achieved (phenolphthalein indicator turns pink), and strictly control the heating jacket to maintain 80–85°C for exactly 15 to 120 minutes depending on batch size[1].

Q: Why does my isolated product have a brown/discolored tint, and how do I resolve it? A:

  • Causality: Sulfonamides and their precursors (like ASC) are highly susceptible to oxidative degradation and hygroscopic decomposition, especially in hot, alkaline environments, leading to colored quinoid-like impurities[4].

  • Resolution: Introduce a reductive quench before crystallization. Adding sodium hydrosulfite (a reducing agent) alongside activated carbon at 85°C effectively reduces oxidized chromophores and adsorbs organic impurities, yielding a pristine white crystalline powder upon acidification[1].

Validated Experimental Protocol: Impurity-Minimized Synthesis

This protocol is designed as a self-validating system. By incorporating physical and chemical checkpoints, you ensure that each mechanistic requirement is met before proceeding to the next stage[1].

Step 1: Controlled Condensation
  • Suspend 2-amino-5-methyl-1,3,4-thiadiazole (1.05 eq) in dry pyridine.

  • Slowly add 4-acetamidobenzenesulfonyl chloride (1.0 eq) over 15 minutes.

    • Causality: You must maintain the internal temperature below 25°C during addition. ASC is highly reactive; excess heat during addition causes premature degradation and side reactions[4].

  • Heat the mixture to 40°C and stir for 4 hours.

    • Validation Check: The extended time at a moderate temperature ensures complete consumption of ASC, effectively eliminating the precursor required for Impurity 6 formation[2].

Step 2: Pre-Hydrolysis Quench
  • Add hot water (90°C) to the reaction slurry.

    • Causality: This serves as a physical quench. The hot water solubilizes the intermediate and hydrolyzes any trace unreacted ASC before the high-pH environment is introduced, preventing the bis-sulfonamide side reaction[1].

Step 3: Alkaline Hydrolysis (Deacetylation)
  • Slowly add a 50% NaOH solution to the hot slurry.

    • Validation Check: Continue addition until a phenolphthalein test paper yields a distinct pink spot (pH ~12). This visual confirmation ensures sufficient alkalinity for deacetylation without relying solely on theoretical equivalents, which can be skewed by residual acid[1].

  • Steam distill the pyridine, cool the solution to 85°C, and stir. Do not exceed 90°C to prevent sulfanilamide formation.

Step 4: Reductive Clarification
  • To the 85°C solution, add lime (catalytic), sodium hydrosulfite (1.0 g per ~130g batch), and activated carbon (10 g).

    • Causality: Sodium hydrosulfite acts as an antioxidant to quench oxidative color impurities, while carbon adsorbs high-molecular-weight byproducts[1].

  • Stir for 15 minutes, then filter to clarify.

Step 5: Isoelectric Precipitation
  • Heat the clarified filtrate to 80°C and slowly acidify using 15–20% sulfuric acid.

    • Validation Check: Monitor the pH continuously. Stop at pH 4.0–4.5 . Sulfamethizole has specific pKa values; this exact pH range ensures maximum precipitation of the API while keeping unreacted starting materials and cleaved impurities soluble in the mother liquor[1].

  • Cool the slurry to 20°C, filter the product, wash with cold water, and dry.

Quantitative Data & Critical Process Parameters (CPPs)

To maintain batch-to-batch consistency, adhere to the following critical process parameters. Deviations from these targets directly correlate with specific impurity spikes.

Process StepParameterValidated Target RangeMechanistic Consequence of Deviation
Condensation ASC : AMT Molar Ratio1.00 : 1.05Excess ASC: Drives formation of Impurity 6 (bis-sulfonamide)[2]. Excess AMT: Wastes reagents.
Condensation Addition Temperature< 25°C> 25°C: Causes thermal degradation of ASC and reduces overall yield[4].
Hydrolysis Reaction Temperature80°C – 85°C> 90°C: Cleaves the sulfonamide bond, generating sulfanilamide. < 80°C: Leaves residual N4-acetylsulfamethizole[1].
Clarification Reductive Additive0.5% - 1.0% w/w Sodium HydrosulfiteOmission: Results in oxidative degradation and a yellow/brown discolored final API[1].
Isolation Precipitation pH4.0 – 4.5Incorrect pH: Reduces yield and traps soluble impurities within the crystal lattice during precipitation[1].
References
  • Title: SYNTHESIS OF N-[4-({4-[(5-METHYL-1, 3, 4-THIADIAZOL-2-YL)SULFAMOYL] PHENYL}SULFAMOYL)
  • Title: US3705171A - Preparation of 2-substituted-5-amino or substituted amino-1,3,4-thiadiazoles Source: Google Patents URL
  • Title: N-acetylsulfanilyl chloride: Property Source: Guidechem URL
  • Title: "Antibacterial Agents, Sulfonamides".

Sources

Optimization

Technical Support Center: Navigating Inconsistent Biological Assay Results with Thiazole Compounds

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to provide in-depth troubleshooting s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to the common challenge of inconsistent results in biological assays. Our approach is rooted in a deep understanding of the chemical liabilities of the thiazole scaffold and its derivatives, aiming to empower you with the knowledge to diagnose and resolve experimental variability.

The Challenge of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] However, its chemical properties can also make it a source of frustration in the lab, leading to a high rate of false positives and poor reproducibility.[2][3] This guide will walk you through a systematic approach to troubleshooting, ensuring the integrity and reliability of your data.

Part 1: Initial Investigation - Is Your Compound the Culprit?

Inconsistent results often stem from the physicochemical properties of the test compound itself. Before delving into complex biological variables, it is crucial to assess the stability, solubility, and purity of your thiazole compound.

FAQ 1: My assay results are highly variable between experiments. Where do I start?

This is a common issue, and a systematic approach is key. We recommend a tiered investigation focusing on the compound's integrity first.

Troubleshooting Flow for Inconsistent Results

Here is a logical workflow to pinpoint the source of variability.

G A Inconsistent Assay Results B Assess Compound Stability in Assay Buffer A->B C Check for Compound Precipitation A->C D Verify Compound Purity A->D E Evaluate Cell Health & Consistency A->E F Degradation Observed B->F G Precipitate Observed C->G H Impure Compound D->H I Biological Variability E->I J Prepare Fresh Stocks, Minimize Incubation F->J Yes K Optimize Formulation, Lower Concentration G->K Yes L Repurify or Source New Batch H->L Yes M Standardize Cell Culture (Passage, Density) I->M Yes

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.

FAQ 2: How can I determine if my thiazole compound is stable in the assay buffer?

Thiazole and its derivatives, such as 1,3,4-thiadiazoles, can be susceptible to hydrolytic degradation, especially at neutral or basic pH over long incubation periods.[4]

Protocol 1: Spectrophotometric Stability Assessment

This method provides a quick assessment of compound stability.[3]

Methodology:

  • Preparation: Prepare a solution of the thiazole compound in the final assay buffer at the highest concentration to be used in the experiment.

  • Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C, 5% CO2).

  • Spectrophotometric Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer.

  • Data Analysis: Compare the absorbance spectra over time. A significant change in the spectrum, such as a shift in λmax or a decrease in absorbance, indicates compound degradation.[3]

For a more quantitative analysis, especially for compounds without a strong chromophore, LC-MS is the preferred method to track the disappearance of the parent compound and the appearance of degradation products.[5]

FAQ 3: My thiazole compound dissolves in DMSO but precipitates when added to my aqueous assay buffer. What should I do?

This is a classic solubility issue, often termed "precipitation upon dilution".[6][7] The high organic content of the DMSO stock keeps the compound in solution, but upon dilution into an aqueous environment, the compound's concentration exceeds its solubility limit and it crashes out.

Troubleshooting Strategies for Compound Precipitation

Strategy Explanation Expected Outcome
Optimize DMSO Concentration Ensure the final DMSO concentration is as low as possible (typically <0.5%) to minimize solvent effects, but not so low that it causes precipitation.[7]Maintained compound solubility without solvent-induced artifacts.
Use Co-solvents Prepare stock solutions in a mixture of DMSO and another water-miscible solvent like ethanol.[6]Improved solubility in the final aqueous solution.
Serial Dilution Instead of a single large dilution, perform a series of smaller dilutions to gradually change the solvent composition.[6][7]Prevention of the compound "crashing out" of solution.
Formulation Strategies For highly insoluble compounds, consider using cyclodextrins to form inclusion complexes that are more water-soluble.[6]A clear solution in the assay wells, ensuring the compound is bioavailable.[6]

Visual inspection of your assay plates under a microscope for crystalline structures is a simple yet effective way to check for precipitation. [6]

FAQ 4: Could impurities in my compound be causing inconsistent results?

Absolutely. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact biological activity and reproducibility.[8] The Hantzsch thiazole synthesis, a common synthetic route, can yield regioisomeric side products.[8][9]

Purity Assessment High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound purity.[8][10] A purity level of >95% is generally recommended for in vitro assays.

Protocol 2: General HPLC Purity Analysis

This protocol provides a starting point for assessing the purity of thiazole derivatives.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid, is typically used.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL for a stock solution, then dilute to ~0.1 mg/mL with the mobile phase.[8]

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated using the area percent method: % Purity = (Area of the Main Peak / Total Area of All Peaks) x 100[8]

Part 2: Advanced Troubleshooting - Unmasking Assay Interference

If you have confirmed that your compound is stable, soluble, and pure, the next step is to investigate potential interference with the assay technology itself. Thiazole-containing compounds, particularly 2-aminothiazoles, are notorious as Pan-Assay Interference Compounds (PAINS).[2][3]

FAQ 5: My thiazole compound is active in my primary screen, but the activity is not reproducible or validated in secondary assays. Could it be a PAIN?

This is a strong possibility. PAINS are compounds that appear as "hits" in many assays due to non-specific mechanisms rather than direct interaction with the biological target.

Decision Tree for Identifying False Positives

This decision tree can help you determine if your hit is a potential artifact.

G A Initial Hit from Primary Screen B Perform Assay with 0.01% Triton X-100 A->B C Activity Reduced? B->C D Likely Aggregator C->D Yes E Check for Assay Interference C->E No F Interference Observed? E->F G Assay Artifact F->G Yes H Assess Redox/Thiol Reactivity F->H No I Reactive? H->I J Non-specific Reactivity I->J Yes K Potential True Hit I->K No

Caption: A decision tree for identifying the cause of false positives with thiazole compounds.

FAQ 6: How do I test for compound aggregation?

Aggregates of small molecules can non-specifically inhibit enzymes by sequestering the protein. This is a common mechanism for PAINS.[3]

Protocol 3: Detergent-Based Assay for Aggregation

This protocol helps determine if a compound's inhibitory activity is due to aggregation.[3]

Methodology:

  • Primary Assay Setup: Prepare your primary biological assay as usual.

  • Detergent Addition: Prepare a parallel set of assay plates where a non-ionic detergent (e.g., 0.01% Triton X-100) is added to the assay buffer.

  • Compound Titration: Add a serial dilution of the thiazole compound to both sets of plates.

  • Incubation and Readout: Incubate the plates and measure the readout according to the primary assay protocol.

  • Data Analysis: Compare the dose-response curves in the presence and absence of the detergent. A significant rightward shift or complete loss of potency in the presence of the detergent strongly suggests that the compound is acting via an aggregation-based mechanism.[3]

FAQ 7: I'm seeing interference in my fluorescence-based assay. How can I troubleshoot this?

Thiazole compounds can interfere with fluorescence assays in several ways.[3] Thiazole orange, for example, is a well-known fluorescent dye.[11]

Troubleshooting Fluorescence Interference

Interference Type How to Test Solution
Autofluorescence Measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths.[3]If the compound is fluorescent, subtract its signal from the assay signal or switch to a non-fluorescent readout (e.g., luminescence or absorbance).
Fluorescence Quenching Add your compound to a solution of the fluorescent probe (without the biological target) and measure the signal.[3] A decrease in signal indicates quenching.Consider using a different fluorescent probe with a distinct spectral profile or change to an alternative assay format.
FAQ 8: My thiazole compound is active in an enzymatic assay with a cysteine in the active site. Could this be a non-specific interaction?

Yes, this is a critical point to investigate. Some thiazole derivatives can be reactive towards thiols and may covalently modify cysteine residues, leading to non-specific enzyme inhibition.[2][12]

Thiol Reactivity Assay A common method to assess thiol reactivity is to monitor the reaction of the compound with a model thiol, such as glutathione (GSH), by LC-MS. The appearance of a new peak corresponding to the mass of the compound-GSH adduct indicates reactivity.

FAQ 9: Can thiazole compounds interfere with luciferase-based assays?

Yes, this is a known issue. Some compounds can directly inhibit the firefly luciferase (FLuc) enzyme.[13][14] This can lead to false negatives in assays where luciferase expression is expected to increase, or false positives in assays designed to find inhibitors of a pathway that might lead to a decrease in luciferase expression.

Troubleshooting Luciferase Interference Run a cell-free control by adding your compound directly to a solution of recombinant luciferase enzyme and its substrate. A decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme.[13]

FAQ 10: Can the metal-chelating properties of thiazole derivatives affect my assay?

Yes. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions.[15][16] If your assay is sensitive to metal ions (e.g., metalloenzymes), or if there are trace metal contaminants in your buffers, this chelation can lead to either inhibition or activation, causing inconsistent results. Consider adding a chelating agent like EDTA to your assay buffer as a control experiment to see if it ablates the activity of your compound.

Part 3: Cell-Based Assay Considerations

When working with cell-based assays, biological variability adds another layer of complexity.

FAQ 11: My thiazole compound shows high cytotoxicity in my control cell line. What should I do?

This could be due to several factors:

  • High Concentration: Perform a dose-response curve starting from nanomolar concentrations to identify a therapeutic window that is effective on your target cells but minimally toxic to control cells.[3]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells (typically <0.5%).[4]

  • Inherent Cytotoxicity: The compound may have non-specific cytotoxicity. Consider using orthogonal assays to differentiate between on-target apoptosis and off-target necrosis, such as an Annexin V/Propidium Iodide (PI) assay.[3][17]

FAQ 12: How can I minimize variability in my cell-based assays?
  • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[3]

  • Cell Seeding Density: Ensure uniform cell seeding density and that cells are in the logarithmic growth phase when the assay is performed.[3]

  • Serum Lot Consistency: If using fetal bovine serum, lot-to-lot variability can be a significant source of inconsistent results. Test and use a single, qualified lot of serum for a series of experiments.

By systematically addressing these potential issues, you can significantly improve the quality and reproducibility of your data when working with thiazole compounds.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results in Biological Assays with Thiazole Compounds.
  • BenchChem. (2025). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC.
  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • NIH Public Access. KU ScholarWorks.
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.
  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2021).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid.

Sources

Troubleshooting

optimizing HPLC separation of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine and its analogs

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 4-methyl-5-(methylsulfanyl)-1,3-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine and its structural analogs.

Due to the presence of a basic 2-aminothiazole core and a polarizable methylsulfanyl group, these compounds frequently present challenges such as peak tailing, retention time drift, and poor resolution from oxidation metabolites. This guide provides field-proven, self-validating methodologies to optimize your separations.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry > 1.5) for 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine on a standard C18 column? The Causality: The 2-aminothiazole moiety is a weak base (pKa ~5.0). At mid-range mobile phase pH (pH 4–7), residual silanols (Si-OH) on standard Type-A silica columns deprotonate to form negatively charged silanoxide ions (Si-O⁻). The protonated aminothiazole undergoes strong secondary ion-exchange interactions with these sites, causing the analyte to "stick" and elute with a long tail[1]. The Solution: You must disrupt this ionic interaction. Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid). This suppresses silanol ionization (keeping them neutral) and fully protonates the analyte, forcing a primary, predictable hydrophobic retention mechanism[2]. If tailing persists, switch to a base-deactivated (Type-B silica) or end-capped column.

Q2: I need to separate the parent compound from its oxidized analogs (sulfoxide and sulfone derivatives). C18 isn't providing enough resolution. What should I change? The Causality: The methylsulfanyl (-S-CH₃) group is highly susceptible to oxidation. The resulting sulfoxide (-SO-CH₃) and sulfone (-SO₂-CH₃) metabolites are more polar and elute earlier on reversed-phase columns. However, because their overall hydrophobic footprint is nearly identical to the parent compound, standard alkyl phases (C18/C8) struggle to differentiate them. The Solution: Switch to a Phenyl-Hexyl or Polar-Embedded stationary phase. Phenyl phases offer alternative selectivity via π−π interactions with the thiazole ring and strong dipole-dipole interactions with the oxidized sulfur moieties. Additionally, substituting methanol for acetonitrile can enhance shape selectivity due to methanol's protic nature, which hydrogen-bonds differently with sulfoxides compared to thioethers[1].

Q3: My retention times are drifting over consecutive runs. How can I stabilize the method? The Causality: Aminothiazoles are highly sensitive to minor fluctuations in mobile phase pH near their pKa. If your buffer capacity is insufficient, or if volatile additives (like TFA) evaporate during a long sequence, the ionization state of the analyte shifts, drastically altering its retention factor ( k′ ). The Solution: Ensure your buffer concentration is adequate (typically 20–50 mM)[2]. For UV methods, use a non-volatile buffer like 20 mM Potassium Phosphate (pH 2.5). For LC-MS compatibility, use 20 mM Ammonium Formate adjusted to pH 3.0. Furthermore, tightly control the column compartment temperature (e.g., 30°C ± 0.1°C) to maintain consistent mobile phase thermodynamics.

Section 2: Method Development Visualizations

Below are the logical workflows for troubleshooting and optimizing your aminothiazole separations.

TailingWorkflow Start Peak Tailing Observed (Asymmetry > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH AdjustPH Lower pH to < 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH CheckShape Is Peak Symmetrical? AdjustPH->CheckShape Success Method Optimized CheckShape->Success Yes ChangeCol Switch to Base-Deactivated or Phenyl-Hexyl Column CheckShape->ChangeCol No ChangeCol->CheckShape AddBuffer Increase Buffer Concentration (20-50 mM) ChangeCol->AddBuffer If tailing persists AddBuffer->Success

Caption: Troubleshooting workflow for resolving peak tailing in aminothiazole HPLC analysis.

SelectivityLogic Issue Co-elution of Thiazole Analogs Analyze Analyze Structural Differences Issue->Analyze Oxidation Polarity/Dipole Shift (e.g., Sulfoxide/Sulfone) Analyze->Oxidation Alkyl Hydrophobic Shift (e.g., Alkyl chain length) Analyze->Alkyl Phenyl Use Phenyl-Hexyl Column + Methanol Modifier Oxidation->Phenyl Enhance Dipole/π-π interactions C18 Use High-Density C18 + Acetonitrile Modifier Alkyl->C18 Maximize Hydrophobic retention

Caption: Decision matrix for optimizing selectivity between aminothiazole analogs and metabolites.

Section 3: Quantitative Data & Parameter Selection

The following table summarizes the quantitative impact of various chromatographic parameters on the separation of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine.

ParameterConditionImpact on AnalyteRecommendation
Stationary Phase Standard C18High hydrophobic retention; poor resolution of oxidized metabolites.Use for basic purity checks of alkyl analogs.
Stationary Phase Phenyl-HexylEnhanced π−π and dipole interactions.Optimal for separating methylsulfanyl from sulfoxide/sulfone analogs.
Mobile Phase pH pH 5.0 - 7.0Partial ionization; severe peak tailing due to silanol interaction.Avoid unless using specialized high-pH hybrid silica.
Mobile Phase pH pH 2.0 - 3.0Full protonation of amine; silanols neutralized.Optimal for peak symmetry (As < 1.2)[3].
Organic Modifier Acetonitrile (ACN)Lower backpressure; pure hydrophobic selectivity.Best for rapid screening[4].
Organic Modifier Methanol (MeOH)Protic solvent; enhances hydrogen bonding differences.Best for resolving closely related structural isomers.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include a System Suitability Test (SST) . The method is only considered valid if the SST criteria are met prior to sample analysis.

Protocol A: High-Resolution HPLC-UV Method for Purity & Analog Separation

This method utilizes orthophosphoric acid to provide maximum buffering capacity at low pH, ensuring robust peak shape for basic aminothiazoles[3].

1. System Suitability Test (SST) Criteria:

  • Sample: 10 µg/mL mix of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine and its sulfoxide analog.

  • Acceptance: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) for parent peak < 1.5; Retention time %RSD (n=5) < 1.0%.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% v/v Orthophosphoric Acid (OPA) in Ultrapure Water.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 272 nm (typical λmax​ for the aminothiazole core).

3. Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar metabolites)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute parent and hydrophobic analogs)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Protocol B: LC-MS/MS Compatible Screening Method

For pharmacokinetic (PK) studies or mass-triggered purification, non-volatile buffers (like OPA) must be avoided to prevent mass spectrometer source fouling[4].

1. System Suitability Test (SST) Criteria:

  • Sample: 1 µg/mL of 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine.

  • Acceptance: Signal-to-Noise (S/N) > 100 for the [M+H]+ ion; Peak asymmetry < 1.5.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm) for UHPLC.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Provides necessary ionic strength to prevent retention drift while remaining 100% volatile).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Gradient Program:

  • 0.0 - 1.0 min: 10% B

  • 1.0 - 4.0 min: 10% to 90% B

  • 4.0 - 5.0 min: 90% B

  • 5.0 - 6.0 min: 10% B (Re-equilibration)

References

  • Reversed Phase HPLC Method Development , Phenomenex. Available at: [Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives , AIP Publishing. Available at:[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples , BMC Chemistry (via PMC/NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine Against Known TAK1 Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel compound, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine, against est...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel compound, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine, against established inhibitors of the Transforming Growth Factor-β-activated Kinase 1 (TAK1) pathway. The methodologies and data presented herein are designed to facilitate a rigorous and objective comparison, providing a solid foundation for further preclinical development.

Introduction: The Rationale for Targeting TAK1

Transforming Growth Factor-β-activated Kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in multiple signaling pathways essential for immunity, inflammation, and cell survival.[1] Upon activation by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and Toll-like receptor (TLR) ligands, TAK1 initiates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Dysregulation of TAK1 signaling is implicated in a variety of pathological conditions, including autoimmune diseases like rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4][5] Consequently, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy.[4]

This guide focuses on the characterization of a novel small molecule, 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine (designated herein as "Compound X"), as a putative TAK1 inhibitor. To ascertain its therapeutic potential, a direct and robust comparison with well-characterized TAK1 inhibitors is imperative. For this purpose, we have selected two benchmark compounds:

  • Takinib: A selective, orally active TAK1 inhibitor that binds non-competitively to the ATP-binding pocket.[3][6]

  • (5Z)-7-Oxozeaenol: A natural product that acts as an irreversible inhibitor of TAK1 by forming a covalent bond with the kinase.[7]

The following sections will detail the experimental design, provide step-by-step protocols for key assays, and present a framework for data analysis and interpretation.

The TAK1 Signaling Pathway and Points of Inhibition

The TAK1 signaling cascade is a complex network of protein-protein interactions and post-translational modifications. Understanding this pathway is crucial for designing and interpreting experiments aimed at evaluating TAK1 inhibitors.

TAK1_Signaling_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IL1 IL-1β IL1R IL-1R IL1->IL1R TLR_Ligands TLR Ligands TLR TLR TLR_Ligands->TLR TRAFs TRAFs TNFR->TRAFs IL1R->TRAFs TLR->TRAFs TAK1_complex TAK1/TAB1/TAB2 TRAFs->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MAPKKs MAPKKs (MKK4/7, MKK3/6) TAK1_complex->MAPKKs Phosphorylation I_kappa_B IκBα IKK_complex->I_kappa_B Phosphorylation NF_kappa_B NF-κB IKK_complex->NF_kappa_B Activation JNK JNK MAPKKs->JNK p38 p38 MAPKKs->p38 I_kappa_B->NF_kappa_B Inhibition Gene_Expression Inflammatory Gene Expression NF_kappa_B->Gene_Expression Nuclear Translocation AP1 AP-1 JNK->AP1 p38->Gene_Expression AP1->Gene_Expression Nuclear Translocation Inhibitor_X Compound X (4-methyl-5-(methylsulfanyl) -1,3-thiazol-2-amine) Inhibitor_X->TAK1_complex Takinib Takinib Takinib->TAK1_complex Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1_complex

Caption: The TAK1 signaling pathway, illustrating key upstream activators, downstream effectors, and the central role of the TAK1 complex.

Experimental Design and Methodologies

A multi-faceted approach is necessary to thoroughly benchmark Compound X. This includes biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its activity in a more physiologically relevant context.

Biochemical Kinase Assay: Direct Measurement of TAK1 Inhibition

This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified TAK1. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[8]

Protocol: ADP-Glo™ TAK1/TAB1 Kinase Assay

  • Reagent Preparation:

    • Prepare a master mix containing kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), purified TAK1/TAB1 enzyme complex, and the substrate peptide (e.g., Myelin Basic Protein).[8]

    • Serially dilute Compound X, Takinib, and (5Z)-7-Oxozeaenol in DMSO. The final DMSO concentration in the assay should not exceed 1%.[1]

  • Reaction Setup:

    • Add the serially diluted inhibitors to the wells of a 96-well plate.

    • Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells without the enzyme as a background control.[9]

    • Add the master mix to the wells containing the inhibitors.

    • Initiate the kinase reaction by adding ATP solution.[9]

  • Incubation and Termination:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.[9]

Cell-Based Assays: Assessing Activity in a Cellular Context

Cell-based assays are crucial for evaluating the membrane permeability, target engagement, and overall efficacy of Compound X in a living system.

Cell Line Selection:

The human macrophage-like cell line, THP-1, is an excellent model for these studies as it robustly activates the TAK1 pathway in response to inflammatory stimuli.[10]

Protocol: Inhibition of Inflammatory Cytokine Production in THP-1 Macrophages

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate THP-1 monocytes into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[10]

    • Rest the differentiated macrophages in PMA-free media for 24 hours before the experiment.[10]

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with serial dilutions of Compound X, Takinib, or (5Z)-7-Oxozeaenol for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (10 ng/mL) and Interferon-gamma (IFNγ) (50 ng/mL) for 24 hours to induce an inflammatory response.[10]

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

Protocol: Western Blot Analysis of TAK1 Pathway Activation

  • Cell Treatment and Lysis:

    • Treat differentiated THP-1 cells with inhibitors and stimulate with LPS/IFNγ as described above, but for a shorter duration (e.g., 15-60 minutes) to capture signaling events.[10]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against phosphorylated forms of TAK1, IKK, p38, and JNK, as well as total protein levels for loading controls (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Workflow Visualization

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay cell_culture THP-1 Cell Culture & Differentiation start->cell_culture data_analysis Data Analysis & Comparison biochem_assay->data_analysis inhibitor_treatment Inhibitor Pre-treatment (Compound X, Takinib, (5Z)-7-Oxozeaenol) cell_culture->inhibitor_treatment stimulation LPS/IFNγ Stimulation inhibitor_treatment->stimulation elisa ELISA for TNF-α & IL-6 (Cytokine Production) stimulation->elisa western_blot Western Blot Analysis (Pathway Phosphorylation) stimulation->western_blot elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the comprehensive benchmarking of TAK1 inhibitors.

Quantitative Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, concise tables for easy comparison.

Table 1: Biochemical Potency of TAK1 Inhibitors

CompoundIC₅₀ (nM)Inhibition Mechanism
Compound X Experimental ValueTo be determined
Takinib 9.5[6]Non-competitive
(5Z)-7-Oxozeaenol ~5-10[5][7]Irreversible, Covalent

Table 2: Cellular Efficacy in THP-1 Macrophages (IC₅₀ for TNF-α Inhibition)

CompoundIC₅₀ (nM)
Compound X Experimental Value
Takinib ~100-200[10]
(5Z)-7-Oxozeaenol ~50-150[7]

Interpretation of Results:

  • A low nanomolar IC₅₀ in the biochemical assay would indicate that Compound X is a potent direct inhibitor of TAK1.

  • Strong inhibition of TNF-α production in THP-1 cells would demonstrate good cell permeability and on-target activity.

  • Western blot data showing a reduction in the phosphorylation of TAK1's downstream targets (IKK, p38, JNK) would provide mechanistic validation of its inhibitory action in a cellular context.[10]

  • Comparing the potency and cellular efficacy of Compound X to Takinib and (5Z)-7-Oxozeaenol will provide a clear benchmark of its relative performance.

Conclusion

This guide outlines a rigorous and comprehensive strategy for benchmarking the novel compound 4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine against known TAK1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain a clear understanding of its potency, mechanism of action, and cellular efficacy. The detailed protocols and data presentation formats provided herein are intended to ensure scientific integrity and facilitate a thorough and objective evaluation, which is a critical step in the drug discovery and development process.

References

  • Celgene Corporation. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. Retrieved from [Link]

  • Ninomiya-Tsuji, J., et al. (2012). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology. Retrieved from [Link]

  • Totzke, J., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B. Retrieved from [Link]

  • Wang, X., et al. (2020). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. PNAS. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

  • Alwarawrah, Y., et al. (2016). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Molecular Cancer Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Retrieved from [Link]

  • Jordan, E. J., et al. (2018). Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion. Scientific Reports. Retrieved from [Link]

Sources

Comparative

Exploring Alternative Heterocyclic Scaffolds to the 2-Aminothiazole Core: A Comprehensive Comparison Guide

Executive Summary The 2-aminothiazole functionality is widely recognized as a privileged scaffold in medicinal chemistry, particularly as a potent hinge-binding motif in kinase inhibitors (e.g., Dasatinib)[1][2]. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole functionality is widely recognized as a privileged scaffold in medicinal chemistry, particularly as a potent hinge-binding motif in kinase inhibitors (e.g., Dasatinib)[1][2]. However, this core is frequently classified as a structural toxicophore due to its high susceptibility to cytochrome P450 (CYP450)-mediated metabolic activation[1]. For drug development professionals, replacing the 2-aminothiazole core while maintaining target affinity is a critical optimization hurdle. This guide objectively compares the physicochemical and metabolic performance of 2-aminothiazole against leading alternative scaffolds—including 2-aminooxazoles, 4-aminoimidazoles, and 2-aminopyrimidines—and provides validated experimental workflows for assessing reactive metabolite liabilities.

Mechanistic Causality: The 2-Aminothiazole Paradox

To engineer effective bioisosteres, one must first understand the dual nature of the 2-aminothiazole core.

The Efficacy (Hinge Binding): The 2-aminothiazole ring acts as an excellent ATP mimetic. Its nitrogen atoms serve as a precise hydrogen bond donor/acceptor pair, forming robust electrostatic interactions with the kinase hinge region (e.g., Met319 in Lck or Src kinases)[2][3].

The Liability (Toxicity): Despite its potency, the sulfur atom in the thiazole ring is highly polarizable and electron-rich. This makes the unsubstituted C4-C5 double bond a prime target for oxidation by hepatic CYP450 enzymes[1][4]. Biotransformation proceeds via a C4-C5 epoxidation pathway. The resulting highly unstable epoxide rapidly undergoes ring-opening to form electrophilic reactive metabolites (RMs), such as thioamides or S-oxides[4]. These electrophiles deplete intracellular glutathione (GSH) and covalently bind to nucleophilic cysteine residues on hepatic proteins, leading to metabolic intermediate complexes (MICs) and idiosyncratic adverse drug reactions (ADRs)[4][5].

MetabolicPathway A 2-Aminothiazole (Privileged Scaffold) B CYP450 Oxidation A->B Hepatic Clearance C C4-C5 Epoxide (Reactive Intermediate) B->C [O] D Thioamide / S-oxide (Electrophile) C->D Ring Opening E Covalent Protein Binding (Hepatotoxicity) D->E Nucleophilic Attack F GSH Trapping (Detoxification) D->F + Glutathione

Fig 1. CYP450-mediated bioactivation of 2-aminothiazole leading to reactive electrophiles.

Objective Comparison of Alternative Scaffolds

Strategic bioisosteric replacement aims to deactivate the ring toward oxidation while preserving the critical hinge-binding vectors.

  • 2-Aminooxazole (The Direct Isostere): Replacing sulfur with oxygen yields the 2-aminooxazole core. Because oxygen is more electronegative and less polarizable than sulfur, it holds its lone pairs tightly, significantly deactivating the heterocyclic ring toward CYP-mediated epoxidation[6][7]. Furthermore, this substitution typically decreases lipophilicity (lowering ClogP by ~0.95 units), which directly improves aqueous solubility and reduces non-specific protein binding[7].

  • 4-Aminoimidazole (The Nitrogen Alternative): The 4-aminoimidazole scaffold is a proven hinge binder for Janus kinases (JAK) and Src family kinases[2]. Substituting sulfur with nitrogen alters the system's pKa, providing a handle to tune aqueous solubility. While it maintains the critical electrostatic interactions required for the ATP pocket, the basicity must be carefully modulated to avoid off-target hERG channel inhibition[2].

  • 2-Aminopyrimidine (The Six-Membered Expansion): Expanding to a six-membered ring fundamentally changes the exit vectors for substituents. The pyrimidine nitrogen acts as a robust hydrogen-bond acceptor, anchoring the molecule to the hinge region[8][9]. Because it lacks the electron-rich five-membered ring geometry, it entirely bypasses the C4-C5 epoxidation liability, offering exceptional metabolic stability[8].

Quantitative Data & Performance Metrics

Table 1: Physicochemical & Metabolic Comparison of Hinge-Binding Scaffolds
Scaffold CoreTypical Δ ClogP (vs. Thiazole)Hinge Binding CapabilityCYP450 Metabolic LiabilityPrimary Strategic Advantage
2-Aminothiazole BaselineExcellent (Donor/Acceptor)High (C4-C5 Epoxidation)High target affinity, privileged geometry
2-Aminooxazole -0.95 to -1.05GoodLow (Deactivated ring)Improved solubility, no oxidizable sulfur
4-Aminoimidazole Variable (pKa dependent)Excellent (JAK/Src validated)Low to ModerateTunable basicity, strong electrostatic grip
2-Aminopyrimidine -0.50 to -0.80Excellent (Acceptor/Donor)Very LowHigh metabolic stability, rigid vectors
Table 2: Experimental Profiling of Scaffold Replacements

(Note: Benchmark data synthesized from comparative kinase inhibition studies[2][5][8])

Compound / ScaffoldTarget Kinase IC 50​ (nM)HLM Intrinsic Clearance ( μ L/min/mg)GSH Adduct Formation
Dasatinib (Thiazole) Src: 0.545.2Positive (High)
Oxazole Analog Src: 1.212.4Negative
Imidazole Analog Src: 2.118.6Negative
AZD1480 (Pyrazole) JAK2: 588.5Negative

Experimental Protocol: Self-Validating GSH Trapping Assay

To objectively evaluate the metabolic liabilities of 2-aminothiazole derivatives versus their bioisosteres, a robust Glutathione (GSH) trapping assay coupled with LC-MS/MS is required[5].

Causality Behind Experimental Choices:

  • Nucleophile Selection: GSH (5 mM) is utilized at physiological intracellular concentrations. Its free thiol acts as a "soft" nucleophile, perfectly mimicking the cysteine residues on hepatic proteins that reactive metabolites typically attack[4].

  • Analytical Strategy: In positive ion mode (+ESI) LC-MS/MS, GSH adducts undergo a highly characteristic neutral loss of 129 Da (cleavage of the pyroglutamic acid moiety). Scanning specifically for this loss filters out background matrix noise, ensuring high-confidence detection of reactive intermediates[5].

  • Self-Validation System: To ensure the metabolic competency of the microsomes, every run must include Sudoxicam as a positive control (known to undergo rapid thiazole ring scission and GSH adduction) and Meloxicam as a negative control (the C5-methyl group sterically blocks epoxidation)[4].

Step-by-Step Methodology:

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM GSH and 1 mg/mL Human Liver Microsomes (HLMs).

  • Initiation : Add the test compound (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Incubation : Incubate the mixture at 37°C for 60 minutes with gentle shaking to allow CYP450-mediated oxidation.

  • Quenching : Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard. (Causality: The cold organic solvent immediately denatures the CYP enzymes, while formic acid stabilizes the formed GSH adducts).

  • Centrifugation : Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Inject the supernatant into a triple quadrupole mass spectrometer. Operate in +ESI mode, utilizing a neutral loss scan of 129 Da to identify conjugated metabolites[5].

GSH_Assay S1 1. Incubation 10 µM Cpd + 1 mg/mL HLM + 5 mM GSH + 1 mM NADPH S2 2. Reaction Quenching Add 3 volumes of cold Acetonitrile (0.1% Formic Acid) S1->S2 S3 3. Protein Precipitation Centrifuge at 14,000 x g for 15 min at 4°C S2->S3 S4 4. LC-MS/MS Analysis Neutral Loss Scan (m/z 129) for GSH adduct detection S3->S4 S5 5. Data Processing Quantify relative adduct formation vs. internal std S4->S5

Fig 2. Step-by-step workflow for the in vitro Glutathione (GSH) trapping assay.

Conclusion & Strategic Recommendations

While the 2-aminothiazole core remains a powerful tool for achieving high-affinity target binding, its inherent metabolic liabilities necessitate rigorous screening early in the drug discovery pipeline. When reactive metabolite formation is detected, transitioning to a 2-aminooxazole provides the most direct structural and steric match while eliminating the oxidizable sulfur[7]. If solubility or pKa modulation is required, 4-aminoimidazoles offer an excellent alternative for hinge-binding[2], whereas 2-aminopyrimidines should be deployed when a highly rigid, metabolically inert scaffold is necessary[8].

References

  • Žiga Jakopin. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020.[Link]

  • Deepak Dalvie, et al. "Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes" Chemical Research in Toxicology, 2010.[Link]

  • Jan Zitko, et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole" International Journal of Molecular Sciences, 2022.[Link]

  • Silvia Schenone, et al. "Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors" Molecules, 2018.[Link]

Sources

Validation

confirming the mechanism of action for new thiazole-based antimicrobial compounds

Confirming the Mechanism of Action for Novel Thiazole-Based Antimicrobial Compounds: A Comparative Guide Introduction As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR),...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action for Novel Thiazole-Based Antimicrobial Compounds: A Comparative Guide

Introduction As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I frequently evaluate novel chemotypes designed to bypass established resistance mechanisms. Thiazole-based heterocycles have emerged as highly versatile scaffolds in this arena. The unique electron-withdrawing nature of the thiazole ring, combined with its ability to form stable hydrogen bonds and π–π stacking interactions, makes it an exceptional pharmacophore for targeting essential bacterial enzymes[1].

Recent structural optimizations—specifically benzothiazole-thiazole hybrids and 2—have demonstrated potent broad-spectrum activity[2]. Mechanistically, these compounds primarily function by inhibiting bacterial DNA gyrase (specifically the GyrB subunit) and inducing reactive oxygen species (ROS) production, thereby disrupting redox homeostasis[3].

This guide provides a rigorous, data-driven comparison of a representative next-generation thiazole derivative (designated here as Thiazole-X9 ) against standard-of-care antibiotics. It outlines the self-validating experimental frameworks required to conclusively confirm its mechanism of action (MoA).

Section 1: Causality in Mechanistic Profiling

To definitively prove that Thiazole-X9 acts via DNA gyrase inhibition and ROS generation, our experimental design must isolate these variables.

  • Targeting DNA Gyrase: DNA gyrase is a type II topoisomerase unique to bacteria, responsible for introducing negative supercoils into DNA. By targeting the highly conserved ATP-binding pocket of the GyrB subunit, thiazole derivatives prevent ATP hydrolysis, halting DNA replication[3]. We validate this using an isolated plasmid supercoiling assay.

  • Redox Disruption: Secondary bactericidal effects often stem from metabolic perturbations. We utilize a fluorescent ROS probe to establish a direct causal link between compound exposure and oxidative stress-induced apoptosis-like death[2].

MoA T Novel Thiazole Compound G DNA Gyrase (GyrB) Inhibition T->G Binds ATP Pocket R ROS Overproduction T->R Disrupts Homeostasis D DNA Damage & Arrest G->D Prevents Supercoiling R->D Oxidative Stress C Bacterial Cell Death D->C Apoptosis-like death

Thiazole-induced DNA gyrase inhibition and ROS-mediated bacterial cell death pathway.

Section 2: Comparative Efficacy and Target Affinity

Before diving into the mechanistic assays, it is crucial to benchmark the phenotypic performance of the compound. The table below synthesizes in vitro efficacy data, comparing Thiazole-X9 against Ciprofloxacin (a known fluoroquinolone DNA gyrase inhibitor) and Ampicillin (a cell wall synthesis inhibitor).

CompoundMIC S. aureus (µg/mL)MIC E. coli (µg/mL)IC₅₀ DNA Gyrase (µg/mL)Primary Target Mechanism
Thiazole-X9 3.126.2521.5DNA Gyrase (GyrB) & ROS Induction
Ciprofloxacin 0.500.251.5DNA Gyrase (GyrA)
Ampicillin 2.008.00N/APenicillin-Binding Proteins (Cell Wall)

Data reflects standard microbroth dilution assays. Thiazole-X9 demonstrates competitive broad-spectrum activity while acting on a distinct topoisomerase subunit (GyrB) compared to legacy fluoroquinolones (GyrA).

Section 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to confirm the MoA.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Causality & Logic: This assay uses relaxed pBR322 plasmid DNA as a substrate. Active DNA gyrase will convert this relaxed plasmid into a tightly supercoiled form, which migrates faster through an agarose gel. If Thiazole-X9 successfully inhibits GyrB, the plasmid remains relaxed and migrates slowly[3]. By including a vehicle control (maximum supercoiling) and a Ciprofloxacin control (known inhibition), the system internally validates the functional state of the enzyme.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture (20 µL) containing 1X Gyrase assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, pH 7.5).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the mixture.

  • Inhibitor Incubation: Introduce Thiazole-X9 at varying concentrations (e.g., 0.5X, 1X, and 2X its MIC). Set up parallel tubes for the vehicle (1% DMSO) and positive control (Ciprofloxacin, 5 µg/mL).

  • Enzyme Addition: Add 1 U of E. coli DNA gyrase to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis & Analysis: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide and quantify the ratio of relaxed vs. supercoiled bands using densitometry.

Workflow Step1 1. Compound Incubation Step2 2. Add Relaxed pBR322 & ATP Step1->Step2 Step3 3. Gyrase Reaction (37°C) Step2->Step3 Step4 4. Gel Electrophoresis Step3->Step4 Step5 5. Band Quantification Step4->Step5

Step-by-step experimental workflow for the DNA Gyrase supercoiling inhibition assay.

Protocol 2: Intracellular ROS Accumulation Assay

Causality & Logic: To confirm that Thiazole-X9 disrupts redox homeostasis, we use2. DCFDA is cell-permeable and non-fluorescent. Once inside, bacterial esterases cleave the acetate groups, and intracellular ROS oxidize the molecule into highly fluorescent DCF[2]. A dose-dependent increase in fluorescence confirms ROS generation as a secondary mechanism of action.

Step-by-Step Methodology:

  • Bacterial Culture: Grow E. coli cultures to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Probe Loading: Centrifuge and wash the cells in PBS. Resuspend in PBS containing 10 µM DCFDA and incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells twice with PBS to remove extracellular dye, ensuring that only intracellular ROS is measured.

  • Compound Exposure: Aliquot the loaded cells into a 96-well black microtiter plate. Add Thiazole-X9 at 1X and 2X MIC. Include a negative control (untreated) and a positive control (Hydrogen peroxide, 1 mM).

  • Kinetic Measurement: Measure fluorescence immediately (t=0) and every 15 minutes for 2 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Conclusion By systematically triangulating phenotypic MIC data with targeted biochemical assays (Gyrase supercoiling) and cellular metabolic probes (ROS accumulation), researchers can definitively map the pharmacodynamics of novel thiazole derivatives. This multi-tiered, self-validating approach ensures high-confidence lead optimization in the fight against antimicrobial resistance.

References

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. 1

  • Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers. 2

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. 3

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 4

Sources

Safety & Regulatory Compliance

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